2-(2-Bromophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLOWZRDUHSVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370115 | |
| Record name | 2-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-16-4 | |
| Record name | 2-Bromobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromophenyl)ethanol (CAS Number: 1074-16-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.
Physicochemical Properties
This compound is a clear, slightly yellow liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Reference(s) |
| CAS Number | 1074-16-4 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| Appearance | Clear slightly yellow liquid | [3] |
| Boiling Point | 97 °C at 0.7 mmHg | [1] |
| Density | 1.483 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.577 | [1] |
| Solubility | Soluble in DMSO and Ethyl Acetate (B1210297). | [3] |
| Flash Point | >230°F (>110°C) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic Protons | 7.10 - 7.60 | m | - | Ar-H |
| Methylene Protons | 3.95 | t | 6.5 | -CH₂-OH |
| Methylene Protons | 3.10 | t | 6.5 | Ar-CH₂- |
| Hydroxyl Proton | 1.95 | s | - | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic Carbon | 138.8 | C-Br |
| Aromatic Carbons | 132.8, 131.3, 128.4, 127.6 | Ar-CH |
| Aromatic Carbon | 123.0 | Ar-C |
| Methylene Carbon | 61.9 | -CH₂-OH |
| Methylene Carbon | 40.5 | Ar-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350 (broad) | O-H stretch (alcohol) |
| 3060, 3010 | C-H stretch (aromatic) |
| 2940, 2870 | C-H stretch (aliphatic) |
| 1590, 1470, 1440 | C=C stretch (aromatic) |
| 1040 | C-O stretch (primary alcohol) |
| 750 | C-Br stretch |
Synthesis and Purification
Experimental Protocol: Synthesis via Reduction of 2-Bromophenylacetic Acid
This protocol details the synthesis of this compound from 2-bromophenylacetic acid using a borane-dimethyl sulfide (B99878) complex as the reducing agent.
Materials:
-
2-Bromophenylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (10 M solution)
-
2N Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromophenylacetic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.5 equivalents) to the cooled solution. Gas evolution will be observed.
-
After the addition is complete and gas evolution has ceased, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of 2N hydrochloric acid.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude this compound can be purified by flash column chromatography.
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Reactivity and Applications in Drug Development
This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its hydroxyl and bromo functional groups. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The bromo substituent on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.
While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is relevant in medicinal chemistry. For instance, the related compound, 2-(4-bromophenyl)ethanol, is a known intermediate in the synthesis of various pharmaceutical agents. The 2-bromophenylethanol core can be considered a key pharmacophore for certain biological targets, and its derivatives are of interest in the development of new therapeutics, particularly for central nervous system (CNS) disorders.
Below is a representative reaction workflow illustrating the utility of this compound in the synthesis of a more complex molecule, a common strategy in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Logical Relationships in Synthesis and Analysis
The successful synthesis and application of this compound rely on a logical workflow encompassing reaction, purification, and characterization.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromophenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromophenethyl alcohol (CAS No: 1074-16-4). The information is compiled and presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and generalized experimental protocols are provided for context.
Core Physical and Chemical Properties
2-Bromophenethyl alcohol is a derivative of phenethyl alcohol and serves as a valuable building block in organic synthesis. Its physical characteristics are critical for its handling, reaction setup, and purification. The key physical properties are detailed below.
| Property | Value | Notes |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Density | 1.483 g/mL at 25 °C | [5] |
| Boiling Point | 97 °C at 0.7 mmHg | [5] |
| 132 °C at 7.5 mmHg | [1] | |
| 107-110 °C at 1 mmHg | ||
| 135-137 °C at 12 mmHg | [2] | |
| Refractive Index (n20/D) | 1.577 | [5] |
| Solubility | Soluble in DMSO and Ethyl Acetate | [5] |
| Vapor Pressure | 0.0036 mmHg at 25°C | [5] |
| pKa | 14.70 ± 0.10 (Predicted) | [5] |
| Flash Point | >230°F (>110 °C) | [5][6] |
Experimental Protocols
The data presented in this guide are primarily derived from literature values as indicated by suppliers.[5] While specific, detailed protocols from the original sources are not publicly available, the following outlines standard methodologies used to determine such physical properties for a liquid compound.
1. Determination of Boiling Point: The boiling point is typically determined at reduced pressure (vacuum distillation) to prevent decomposition of the compound.
-
Apparatus: A distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required to control and measure the pressure.
-
Methodology:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled and sealed.
-
The system is evacuated to the desired pressure (e.g., 0.7 mmHg).
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium, as indicated by a stable temperature reading on the thermometer.
-
2. Measurement of Density: Density is typically measured using a pycnometer or a digital density meter at a specified temperature.
-
Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance. A temperature-controlled water bath is used to maintain 25 °C.
-
Methodology:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid and placed in the water bath to reach thermal equilibrium (25 °C).
-
The pycnometer is topped off to its calibrated volume and any excess liquid is carefully removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Measurement of Refractive Index: The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.
-
Apparatus: An Abbe refractometer. A sodium D-line light source is standard.
-
Methodology:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to equilibrate to 20 °C.
-
The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
Visualized Workflow
The following diagram illustrates a generalized experimental workflow for the physical characterization of a liquid chemical sample like 2-Bromophenethyl alcohol.
References
- 1. 2-(2-Bromophenyl)ethyl Alcohol | 1074-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Bromophenethyl alcohol,1074-16-4 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Bromophenyl)ethanol | 1074-16-4 | FB19294 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(2-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2-(2-Bromophenyl)ethanol, a chemical compound relevant in various research and development applications, particularly in the synthesis of pharmaceutical intermediates.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Chemical Formula | C8H9BrO[1][2][3][4] |
| Molecular Weight | 201.06 g/mol [1][2][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical entity, its empirical formula, and its calculated molecular weight.
Figure 1: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromophenyl)ethanol in organic solvents. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, predicted solubility trends, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purifications, and pharmaceutical formulations. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, non-polar bromophenyl group. This amphiphilic nature dictates its solubility across a range of organic solvents.
Qualitative and Predicted Solubility
Direct quantitative solubility data for this compound is not widely available in scientific literature. However, based on its chemical structure and some available information, a qualitative assessment of its solubility can be made.
Known Solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is known to be soluble in DMSO.[1]
-
Ethyl Acetate (B1210297): Solubility in ethyl acetate has also been reported.[1]
Predicted Solubility Trends:
The solubility of this compound in other common organic solvents can be predicted based on its structure:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can participate in hydrogen bonding with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF)): The polarity of these solvents should allow for favorable dipole-dipole interactions with the polar functional groups of this compound, leading to good solubility.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity mismatch between the polar hydroxyl group and these non-polar solvents, this compound is expected to have limited solubility in such solvents. The presence of the benzene (B151609) ring may provide some affinity for aromatic solvents like toluene.
A summary of the physical and known solubility properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Clear, slightly yellow liquid |
| Density | 1.483 g/mL at 25 °C |
| Boiling Point | 97 °C at 0.7 mmHg |
| Qualitative Solubility | Soluble in DMSO and Ethyl Acetate[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a widely recognized and reliable technique.[2] The following protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with sealed caps (B75204) (e.g., screw-cap vials with PTFE liners)
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
The workflow for this experimental procedure is illustrated in the diagram below.
Caption: Workflow for experimental solubility determination.
Synthesis of this compound
For researchers who may need to synthesize this compound, a common laboratory-scale preparation method involves the reduction of 2-bromophenylacetic acid. A summary of a typical synthesis workflow is provided below.
Caption: A typical laboratory synthesis workflow.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physicochemical properties. While a detailed analysis of predictive modeling is beyond the scope of this guide, researchers can utilize various software packages and online tools that implement algorithms such as machine learning to estimate the solubility of organic compounds.[3][4][5] These predictions can be a valuable starting point for solvent screening and experimental design.
Conclusion
This technical guide has provided a summary of the available and predicted solubility of this compound in organic solvents. While quantitative data is sparse, the provided information on its physicochemical properties, along with a detailed experimental protocol for solubility determination, offers a solid foundation for researchers. The inclusion of a synthesis workflow further supports laboratory activities involving this compound. For precise solubility values in specific solvent systems, it is highly recommended that researchers perform experimental determinations as outlined in this guide.
References
In-Depth Structural and Conformational Analysis of 2-(2-Bromophenyl)ethanol: A Technical Guide
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's three-dimensional structure, conformational preferences, and the methodologies used for its characterization. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages data from analogous compounds, spectroscopic techniques, and computational modeling to present a thorough structural elucidation.
Molecular Structure and Physicochemical Properties
This compound is a derivative of phenylethanol with a bromine atom at the ortho position of the phenyl ring. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1] |
| CAS Number | 1074-16-4[1] |
| Appearance | Clear, slightly yellow liquid[2] |
| Density | 1.483 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.577[2] |
| Boiling Point | 97 °C at 0.7 mmHg[2] |
| Synonyms | 2-Bromophenethyl alcohol, o-Bromophenethyl alcohol[1] |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond (linking the phenyl ring and the ethyl group) and the Cβ-Cγ bond (within the ethanol (B145695) side chain). This rotation gives rise to several possible conformers, with the most stable ones being the gauche and anti orientations.
The conformational landscape of the parent molecule, 2-phenylethanol (B73330), has been extensively studied. These studies reveal the presence of both gauche and anti conformers, with the gauche conformer being stabilized by an intramolecular O-H···π hydrogen bond between the hydroxyl group and the phenyl ring's π-electron system. For this compound, the presence of the bulky and electronegative bromine atom at the ortho position is expected to significantly influence the conformational equilibrium through steric hindrance and electronic effects.
Torsional Angles
The key dihedral angles determining the conformation are:
-
τ1 (C1-C2-Cα-Cβ): Defines the orientation of the ethyl group relative to the phenyl ring.
-
τ2 (C2-Cα-Cβ-O): Defines the orientation of the hydroxyl group relative to the phenyl ring.
Based on studies of similar molecules, it is hypothesized that the gauche conformer, with τ2 around ±60°, will be a significant contributor to the conformational equilibrium in solution, potentially stabilized by an intramolecular hydrogen bond. The anti conformer, with τ2 around 180°, is also expected to be present. The ortho-bromo substituent will likely introduce a higher energy barrier for the rotation around the Cα-Cβ bond compared to unsubstituted 2-phenylethanol.
Experimental and Computational Methodologies
A combination of spectroscopic and computational methods is essential for a thorough conformational analysis of this compound.
Synthesis and Purification
A common synthetic route to this compound involves the reduction of 2-bromophenylacetic acid.
Protocol:
-
Dissolve 2-bromophenylacetic acid in an appropriate solvent (e.g., tetrahydrofuran).
-
Slowly add a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction with an acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the final product.
-
Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).[2]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.
¹H NMR Spectroscopy: The vicinal coupling constants (³J) between the protons on the Cα and Cβ atoms are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns, the relative populations of the gauche and anti conformers can be estimated.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, can provide information about through-space proximity between protons. For this compound, observing an NOE between the hydroxyl proton and the aromatic protons would provide strong evidence for the presence of a folded, gauche-like conformation.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly Cα and Cβ, can also be sensitive to the conformational state of the molecule.
Expected ¹H and ¹³C NMR Data:
| Nucleus | Expected Chemical Shift (ppm, in CDCl₃) | Notes |
| ¹H | ||
| Ar-H | 7.0 - 7.6 | Complex multiplet pattern due to ortho-substitution. |
| -CH₂-O | ~3.9 | Triplet or more complex multiplet depending on conformational averaging. |
| Ar-CH₂- | ~3.0 | Triplet or more complex multiplet. |
| -OH | Variable | Broad singlet, position is concentration and solvent dependent. |
| ¹³C | ||
| Ar-C | 120 - 140 | Six distinct signals expected. |
| -CH₂-O | ~62 | |
| Ar-CH₂- | ~40 |
Computational Modeling
Density Functional Theory (DFT) calculations are a valuable tool for investigating the conformational landscape of molecules.
Protocol:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ1 and τ2) to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point energies, thermal corrections).
-
Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations at a given temperature.
-
Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles to determine the rotational energy barriers between the conformers.
Summary of Structural Data
While a crystal structure is unavailable, analysis of related compounds allows for the estimation of key structural parameters.
| Parameter | Expected Value Range | Basis of Estimation |
| C-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length. |
| C-O Bond Length | ~1.43 Å | Typical C(sp³)-O bond length in alcohols. |
| Cα-Cβ Bond Length | ~1.51 Å | Typical C(sp²)-C(sp³) bond length. |
| Cβ-Cγ Bond Length | ~1.53 Å | Typical C(sp³)-C(sp³) bond length. |
| C-C-O Bond Angle | ~109° | Tetrahedral geometry at the Cβ carbon. |
| C-C-Br Bond Angle | ~120° | Trigonal planar geometry of the aromatic ring. |
| τ2 (gauche) | ~±60° | Based on studies of 2-phenylethanol and other substituted ethanols. |
| τ2 (anti) | ~180° | Based on studies of 2-phenylethanol and other substituted ethanols. |
Conclusion
The structural and conformational analysis of this compound is crucial for understanding its reactivity and interactions in biological systems, which is of high importance for its application in drug development. Although a crystal structure remains elusive, a combination of advanced spectroscopic techniques, particularly NMR, and computational modeling provides a detailed picture of its conformational preferences. The presence of both gauche and anti conformers is expected, with the equilibrium between them being influenced by a delicate balance of steric and electronic effects imparted by the ortho-bromo substituent. This guide provides a framework for the detailed characterization of this important molecule, highlighting the key experimental and theoretical approaches required for a comprehensive structural elucidation.
References
Spectroscopic Profile of 2-(2-Bromophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromophenyl)ethanol (CAS No: 1074-16-4), a key intermediate in various synthetic applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.55 | d | 8.0 | 1H | Ar-H |
| 7.26 | m | - | 1H | Ar-H |
| 7.09 | m | - | 2H | Ar-H |
| 3.88 | t | 6.6 | 2H | -CH₂-OH |
| 3.03 | t | 6.6 | 2H | Ar-CH₂- |
| 1.53 | s | - | 1H | -OH |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.8 | Ar-C (quaternary) |
| 132.8 | Ar-CH |
| 131.0 | Ar-CH |
| 128.3 | Ar-CH |
| 127.5 | Ar-CH |
| 124.5 | Ar-C-Br |
| 62.0 | -CH₂-OH |
| 40.8 | Ar-CH₂- |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3060 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1471 | Strong | C=C stretch (aromatic ring) |
| 1439 | Strong | C=C stretch (aromatic ring) |
| 1040 | Strong | C-O stretch (primary alcohol) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Sample Preparation: Neat (liquid film)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | 15 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 182/184 | 5 | [M - H₂O]⁺ |
| 171/173 | 100 | [M - CH₂OH]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column. The eluent from the GC is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: Workflow of Spectroscopic Analysis.
Caption: Logic of Structural Elucidation.
A Technical Guide to 2-(2-Bromophenyl)ethanol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability, key chemical properties, and potential applications of 2-(2-Bromophenyl)ethanol, a versatile building block in organic synthesis and drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are generally high, with most suppliers offering grades of 95% or greater. The compound is typically sold in quantities ranging from milligrams to hundreds of grams. For larger quantities, inquiries for custom synthesis or bulk orders are often accommodated.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 99% | - | Refractive index: n20/D 1.577, Boiling point: 97 °C/0.7 mmHg, Density: 1.483 g/mL at 25 °C. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25g, 100g | Also known as 2-Bromophenethyl Alcohol.[1] |
| Biosynth | - | 2g, 10g, 50g | Stored at 2°C - 8°C.[2] |
| Key Organics | >95% | 1mg, 5mg, 10mg, 100g | Lead time is typically around 20 days.[3] |
| CymitQuimica | Min. 95% | 2g, 10g, 50g, 100g, 250g | Colorless clear liquid.[4] |
| GIHI CHEMICALS | Pharmacy Grade/99.5%, Pharmaceutical Grade/99% | - | A manufactory with over 7 years of experience.[5] |
| Fisher Scientific | 98.0+% | - | Distributed for TCI America.[6] |
| - | min 98% | 100 grams | Storage: Protected from light.[7] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H9BrO | [2][3][4][5][7] |
| Molecular Weight | 201.06 g/mol | [2][4][7] |
| CAS Number | 1074-16-4 | [2][3][5][7] |
| Appearance | Colorless to Almost colorless clear liquid | [1][4] |
| Density | 1.483 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.577 | [5] |
| Boiling Point | 97 °C at 0.7 mmHg | |
| SMILES | OCCc1ccccc1Br | [4] |
| InChI Key | ADLOWZRDUHSVRU-UHFFFAOYSA-N | [4] |
Synthetic Applications in Drug Discovery
This compound serves as a valuable starting material and intermediate in the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a hydroxyl group and a bromo-substituted aromatic ring provides two reactive sites for diverse chemical transformations.
The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The bromo-substituent on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries for screening and lead optimization.
Experimental Workflow: A Generalized Synthetic Approach
The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic chemistry setting. This workflow is representative of how a researcher might proceed from procurement to the synthesis of a target molecule.
Caption: A generalized workflow for utilizing this compound in a research setting.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific synthetic protocols and applications, researchers are encouraged to consult relevant scientific literature and chemical databases.
References
- 1. 2-(2-Bromophenyl)ethyl Alcohol | 1074-16-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 1074-16-4 | FB19294 | Biosynth [biosynth.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. 2-(2-Bromophenyl)ethyl Alcohol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. calpaclab.com [calpaclab.com]
Safety and Handling of 2-(2-Bromophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(2-Bromophenyl)ethanol (CAS No: 1074-16-4). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Colorless Clear Liquid |
| Density | 1.483 g/mL at 25 °C[1] |
| Boiling Point | 97 °C at 0.7 mmHg[1] |
| Flash Point | 110 °C |
| Refractive Index | 1.577 (lit.)[1] |
| Solubility | Not available |
Toxicological Information
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Use only in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Keep away from sources of ignition.[2]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell. |
Accidental Release Measures
In the event of a spill, follow the established laboratory protocol for chemical spills.
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE).
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Below is a logical workflow for handling a chemical spill of this compound.
References
Synthesis of 2-(2-Bromophenyl)ethanol from 2-Bromophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromophenyl)ethanol from 2-bromophenylacetic acid, a key transformation in the preparation of various pharmaceutical intermediates. Two primary reductive methodologies are presented and compared: the use of borane-dimethyl sulfide (B99878) complex and reduction with lithium aluminum hydride. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in selecting and implementing the most suitable synthesis route for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis from the readily available 2-bromophenylacetic acid is a critical step that requires an efficient and high-yielding reductive process. The choice of reducing agent is paramount and is dictated by factors such as functional group tolerance, reaction conditions, and safety considerations. This guide focuses on two robust methods for this conversion, providing the necessary technical details for successful laboratory execution.
Comparative Analysis of Synthesis Routes
The reduction of a carboxylic acid to a primary alcohol can be achieved through several methods. This guide details the two most effective and commonly employed routes for the synthesis of this compound from 2-bromophenylacetic acid.
| Parameter | Borane-Dimethyl Sulfide Reduction | Lithium Aluminum Hydride Reduction |
| Reaction Yield | High (exact % not stated, product is single peak by HPLC)[1] | High (estimated >90%) |
| Reaction Time | Overnight (approx. 12-16 hours)[1] | 4-6 hours |
| Reaction Temperature | 0 °C to 25 °C[1] | 0 °C to reflux |
| Reagent Handling | Air and moisture sensitive; pungent odor | Pyrophoric; reacts violently with water |
| Workup | Acidic quench and extraction[1] | Careful quenching with water and base, or acid[2][3] |
| Selectivity | Generally good for carboxylic acids | Highly reactive, reduces many functional groups[4] |
Experimental Protocols
Route 1: Reduction with Borane-Dimethyl Sulfide (BMS)
This method utilizes the borane-dimethyl sulfide complex, a stable and commercially available source of borane (B79455), to selectively reduce the carboxylic acid.
Methodology:
-
In a fume hood, dissolve 2-bromophenylacetic acid (34.7 g, 161 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add borane-dimethyl sulfide complex (1.5 equivalents, 24 mL of a 10 M solution) to the stirred solution. Vigorous gas evolution (hydrogen) will be observed.[1]
-
After the gas evolution ceases, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).
-
Stir the reaction mixture overnight.[1]
-
Cool the mixture back to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2N hydrochloric acid (150 mL).[1]
-
Add water (200 mL) and stir the mixture for 30 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (250 mL).[1]
-
Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Route 2: Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols with high efficiency.[4] Due to its reactivity, careful handling under anhydrous conditions is essential.
Methodology:
-
In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge the flask with a suspension of lithium aluminum hydride (approximately 1.5 to 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-bromophenylacetic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 2-bromophenylacetic acid solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours, or gently reflux for 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH. A common and safe procedure (Fieser workup) is the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water, where 'x' is the mass of LAH in grams used.[3]
-
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture.
-
Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Reaction Workflows and Mechanisms
To visualize the experimental processes and the underlying chemical transformations, the following diagrams are provided.
The mechanisms for these reductions, while both resulting in the same product, proceed through different intermediates.
Conclusion
Both the borane-dimethyl sulfide and lithium aluminum hydride reduction methods are effective for the synthesis of this compound from 2-bromophenylacetic acid. The choice between the two will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols. The borane route offers milder conditions and a simpler workup, while the LAH route is faster and utilizes a more powerful, albeit more hazardous, reducing agent. The detailed protocols and comparative data provided in this guide should enable researchers to make an informed decision and successfully implement this key synthetic transformation.
References
An In-depth Technical Guide to 2-Bromophenethyl Alcohol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromophenethyl alcohol, a halogenated derivative of phenethyl alcohol, has served as a valuable building block in organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and key physicochemical properties. It details established synthetic methodologies, including the reduction of 2-bromophenylacetic acid and 2-bromoacetophenone (B140003), complete with experimental protocols. While its primary utility has been in chemical synthesis, this guide also explores the limited available information on its biological context, drawing comparisons to its parent compound, phenethyl alcohol. All quantitative data is presented in structured tables, and key synthetic workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.
Introduction
2-Bromophenethyl alcohol, systematically named 2-(2-bromophenyl)ethanol, is an aromatic alcohol characterized by a phenethyl group substituted with a bromine atom at the ortho position of the benzene (B151609) ring. Its chemical structure, possessing both a reactive hydroxyl group and a modifiable bromo-aromatic moiety, has made it a versatile intermediate in the synthesis of more complex molecules, including novel phosphine (B1218219) ligands and potential agrochemicals.[1] This guide delves into the historical aspects of its synthesis and characterization, providing a foundational understanding for its application in modern chemical research.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Bromophenethyl alcohol are summarized in the table below, compiled from various chemical data sources.[2][3][4][5][6][7]
| Property | Value | Citations |
| Molecular Formula | C₈H₉BrO | [2][3][7][8] |
| Molecular Weight | 201.06 g/mol | [2][7][8][9] |
| CAS Number | 1074-16-4 | [2][3][7][8] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 97 °C at 0.7 mmHg | [6] |
| Density | 1.483 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.577 | [6] |
| Solubility | Soluble in DMSO and Ethyl Acetate (B1210297) | [5] |
| Synonyms | This compound, o-Bromophenethyl alcohol, Benzeneethanol, 2-bromo- | [3][8] |
Discovery and History of Synthesis
While the precise first synthesis of 2-Bromophenethyl alcohol is not prominently documented in readily available historical records, its structural components and the synthetic chemistry of the early 20th century suggest its likely preparation through established reactions of the era. The synthesis of related brominated aromatic compounds was a subject of interest, and the methods for reducing carboxylic acids and ketones were well-underway in development.
Two primary historical and contemporary routes for the synthesis of 2-Bromophenethyl alcohol have been identified through the chemical literature:
-
Reduction of 2-Bromophenylacetic Acid: This is a common and effective method for preparing 2-Bromophenethyl alcohol. Historical methods for the reduction of carboxylic acids have evolved, but modern protocols often employ borane (B79455) complexes for their efficiency and selectivity.
-
Reduction of 2-Bromoacetophenone: The reduction of a ketone to a primary alcohol is a fundamental transformation in organic chemistry. This method provides an alternative pathway to 2-Bromophenethyl alcohol from a different starting material.
The following sections provide detailed experimental protocols for these key synthetic transformations.
Experimental Protocols
Synthesis of 2-Bromophenethyl alcohol via Reduction of 2-Bromophenylacetic Acid
This protocol is based on a modern, widely used method employing a borane-dimethyl sulfide (B99878) complex as the reducing agent.[5]
Materials:
-
2-Bromophenylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide (BMS) complex (10 M solution)
-
2 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-bromophenylacetic acid (e.g., 34.7 g, 161 mmol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (e.g., 1.5 equivalents, 24 mL of a 10 M solution) to the stirred solution. Gas evolution will be observed.
-
After the addition is complete and gas evolution has ceased, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture back to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 N HCl (150 mL).
-
Add water (200 mL) and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (250 mL).
-
Wash the organic layer sequentially with water (2 x 150 mL), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromophenethyl alcohol.
-
The product can be further purified by distillation under reduced pressure.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 2-Bromophenethyl alcohol via reduction of 2-bromophenylacetic acid.
Synthesis of 2-Bromophenethyl alcohol via Reduction of 2-Bromoacetophenone
This protocol describes a standard laboratory procedure for the reduction of an α-haloketone using sodium borohydride (B1222165).[10]
Materials:
-
2-Bromoacetophenone
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) in methanol (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-phenylethanol.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Diagram of the Synthetic Pathway:
Caption: Reduction of 2-bromoacetophenone to 2-bromophenethyl alcohol.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research specifically detailing the biological activity of 2-Bromophenethyl alcohol or its involvement in any signaling pathways. However, the biological effects of its parent compound, phenethyl alcohol, are well-documented. Phenethyl alcohol exhibits antimicrobial properties and is known to affect the cell permeability barrier in bacteria such as Escherichia coli. It is proposed that its primary mechanism of action involves a limited breakdown of the cell membrane, leading to secondary effects on DNA synthesis and other cellular functions.
Given the structural similarity, it is plausible that 2-Bromophenethyl alcohol may exhibit some biological activity, potentially modulated by the presence of the bromine atom. The introduction of a halogen can significantly alter a molecule's lipophilicity, steric profile, and electronic properties, which in turn can influence its interaction with biological targets. Further research is warranted to investigate the potential pharmacological or toxicological profile of 2-Bromophenethyl alcohol and to determine if it interacts with any cellular signaling pathways.
Applications in Research and Development
The primary application of 2-Bromophenethyl alcohol in the scientific literature is as a synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations. For instance, it has been utilized in the preparation of novel P-chirogenic phosphines, which are important ligands in asymmetric catalysis.[1] It has also been used as a test compound in studies evaluating potential insect repellents. The presence of the bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of further molecular complexity. The hydroxyl group can be readily converted to other functional groups or used as a point of attachment for polymer synthesis.
Conclusion
2-Bromophenethyl alcohol is a valuable and versatile chemical intermediate with well-established synthetic routes. While its history of discovery is not clearly defined in the literature, its preparation from common starting materials like 2-bromophenylacetic acid and 2-bromoacetophenone is straightforward using modern chemical techniques. The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in synthetic applications. A significant gap in the current knowledge base is the lack of information regarding its biological activity and potential interactions with signaling pathways. Future research in this area could uncover novel applications for 2-Bromophenethyl alcohol in the fields of medicinal chemistry and drug development, building upon the known biological effects of its parent compound, phenethyl alcohol. This guide provides a comprehensive summary of the current state of knowledge, highlighting both the established utility and the unexplored potential of this compound for the scientific community.
References
- 1. cenmed.com [cenmed.com]
- 2. 2-Bromophenethyl alcohol,1074-16-4 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-ブロモフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 1074-16-4 | FB19294 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
chemical reactivity profile of the benzylic alcohol group
An In-depth Technical Guide to the Chemical Reactivity Profile of the Benzylic Alcohol Group
Introduction
Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring (a benzylic carbon), exhibit a unique and versatile chemical reactivity profile. This reactivity is primarily governed by the proximity of the aromatic ring, which can stabilize intermediates such as carbocations, radicals, and anions through resonance. This stabilization significantly influences the rates and pathways of various transformations, making benzylic alcohols crucial intermediates in organic synthesis, drug discovery, and materials science. This guide provides a comprehensive overview of the core reactions of the benzylic alcohol group, including oxidation, reduction, substitution, and elimination, complete with quantitative data, experimental protocols, and mechanistic diagrams.
Oxidation Reactions
The oxidation of benzylic alcohols is a fundamental transformation that typically yields benzaldehydes (from primary alcohols) or ketones (from secondary alcohols). Due to the stability of the benzylic position, these reactions are often efficient and selective. However, over-oxidation of primary benzylic alcohols to carboxylic acids can occur with strong oxidizing agents.[1][2] A variety of modern methods, including green photochemical protocols, have been developed to achieve high selectivity.[3][4]
Key Transformation Pathways:
-
Primary Alcohols → Aldehydes: Requires mild, selective oxidizing agents to prevent over-oxidation.
-
Secondary Alcohols → Ketones: A generally high-yielding and straightforward transformation.
-
Primary Alcohols → Carboxylic Acids: Occurs with strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇.[1][2]
Data Presentation: Oxidation of Benzylic Alcohols
| Substrate (Alcohol) | Catalyst/Reagent | Oxidant | Conditions | Product | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Eosin Y | O₂ (1 atm) | Blue LED, CH₃CN, rt, 10h | Benzaldehyde | 91 | [3] |
| 1-Phenylethanol | Eosin Y | O₂ (1 atm) | Blue LED, CH₃CN, rt, 10h | Acetophenone | 93 | [3] |
| Benzyl alcohol | Thioxanthenone | Air | CFL lamp, CH₃CN, rt, 24h | Benzaldehyde | 91 | [4] |
| 1-Phenylethanol | Thioxanthenone | Air | Sunlight, CH₃CN, 48h | Acetophenone | 90 | [4] |
| Benzyl alcohol | Pd-pol catalyst | Air (1 atm) | K₂CO₃, Water, 100°C, 6h | Benzaldehyde | >99 | [5] |
| Benzyl alcohol | N-Chlorosuccinimide | - | H₂SO₄, aq. Acetic Acid | Benzaldehyde | - |
Experimental Protocol: Photochemical Oxidation using Eosin Y
This protocol is adapted from He et al., 2023.[3]
-
Reaction Setup: A solution of benzyl alcohol (0.25 mmol, 1.0 equiv) in acetonitrile (B52724) (2.0 mL) is prepared in a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Eosin Y (1 mol %) is added to the solution.
-
Atmosphere Control: The tube is sealed, evacuated, and back-filled with an oxygen balloon (1 atm).
-
Initiation: The reaction mixture is stirred vigorously and irradiated with a blue LED strip (3 W) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 10 hours), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to yield the pure benzaldehyde.
Visualization: Mechanism of Photocatalytic Oxidation
Reduction Reactions
Benzylic alcohols can be reduced to their corresponding hydrocarbons, effectively removing the hydroxyl group. This deoxygenation is often achieved under conditions that can form and then reduce a stable benzylic intermediate. A classic and effective method involves the use of hydriodic acid (HI) with red phosphorus (P) as the stoichiometric reducing agent.[6][7] This reaction proceeds through an initial nucleophilic substitution to form a benzylic iodide, which is subsequently reduced.[8]
Data Presentation: Reduction of Benzylic Alcohols
| Substrate (Alcohol) | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-Phenylethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene (B28343), 100°C, 0.5h | Ethylbenzene | 99 | [7][8] |
| Diphenylmethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 0.5h | Diphenylmethane | 99 | [7][8] |
| Benzyl alcohol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 2h | Toluene | 85 | [7][8] |
| Triphenylmethanol | 57% aq. HI (3 equiv), P (0.4 equiv) | Toluene, 100°C, 0.25h | Triphenylmethane | 99 | [7][8] |
Experimental Protocol: Biphasic Reduction with HI/P
This protocol is adapted from Probst et al., 2012.[6][7]
-
Reaction Setup: In a sealed tube, the benzylic alcohol (1.0 mmol) is dissolved in toluene (2.0 mL).
-
Reagent Addition: Red phosphorus (0.4 mmol) and 57% aqueous hydriodic acid (3.0 mmol) are added to the mixture.
-
Heating: The biphasic mixture is heated to 100°C with vigorous stirring for the time specified (0.5-2 hours).
-
Monitoring: Reaction completion is monitored by Gas Chromatography (GC) or TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with toluene and washed sequentially with aqueous Na₂S₂O₃ solution, water, and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography if necessary.
Visualization: Mechanism of Reduction by Hydriodic Acid
Nucleophilic Substitution Reactions
The hydroxyl group of a benzylic alcohol is a poor leaving group, but it can be protonated under acidic conditions to form a good leaving group (H₂O). The resulting benzylic carbocation is highly stabilized by resonance with the aromatic ring, making the Sₙ1 pathway highly favorable for secondary and tertiary benzylic alcohols.[2] Primary benzylic halides, derived from the alcohol, typically react via an Sₙ2 mechanism.[9]
Data Presentation: Nucleophilic Substitution
| Substrate | Nucleophile | Catalyst/Conditions | Mechanism | Product | Yield (%) | Reference |
| Diphenyl carbinol | Propargyl alcohol | I₂ (5 mol%) | Sₙ1-like | Diphenylmethyl propargyl ether | 92 | [10] |
| Benzyl alcohol | Aniline | Ir-Sn complex | Sₙ1-like | N-Benzylaniline | Complex Mixture | [11] |
| Benzyl alcohol | Benzene sulfonamide | Ir-Sn complex | Sₙ1-like | N-Benzylbenzenesulfonamide | 84 | [11] |
| Benzyl bromide | NaOH (aq) | - | Sₙ2 | Benzyl alcohol | - | [9] |
| 1-Bromo-1-phenylethane | H₂O / Ethanol | Solvolysis | Sₙ1 | 1-Phenylethanol / 1-Ethoxy-1-phenylethane | - | [12] |
Visualization: Sₙ1 vs. Sₙ2 Pathways
Elimination Reactions
Benzylic alcohols readily undergo acid-catalyzed dehydration to form conjugated alkenes. This reaction typically proceeds via an E1 mechanism, mirroring the Sₙ1 pathway, where the formation of the resonance-stabilized benzylic carbocation is the rate-determining step.[2][13] The stability of the resulting conjugated system, where the new double bond extends the aromatic π-system, provides a strong thermodynamic driving force for the elimination.
Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenylethanol
-
Reaction Setup: 1-Phenylethanol (5.0 g) is placed in a round-bottom flask.
-
Catalyst Addition: Concentrated sulfuric acid (H₂SO₄, 2.0 mL) is added dropwise with cooling and swirling.
-
Heating: The mixture is heated gently (e.g., using a water bath at 60-80°C) for approximately 30 minutes.
-
Distillation: The product, styrene, is distilled from the reaction mixture.
-
Work-up: The distillate is washed with dilute NaOH solution to remove any acidic impurities, followed by a wash with water.
-
Purification: The organic layer is dried with anhydrous CaCl₂ or MgSO₄ and can be further purified by fractional distillation if necessary.
Visualization: E1 Dehydration of a Benzylic Alcohol
References
- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
- 9. Khan Academy [khanacademy.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-(2-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 2-(2-Bromophenyl)ethanol. It delves into the theoretical principles governing these reactions, detailed experimental protocols, and the expected regiochemical outcomes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of this versatile building block.
Introduction to Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry used to introduce a wide variety of functional groups onto an aromatic ring. The benzene (B151609) ring in this compound is moderately deactivated towards electrophilic attack due to the presence of two substituents: a bromine atom and a 2-hydroxyethyl group.
The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because of the resonance effect of its lone pairs. The 2-hydroxyethyl group (-CH₂CH₂OH) is generally considered to be a weakly activating, ortho, para-directing group due to hyperconjugation and a weak inductive electron-donating effect. The interplay of these two substituents dictates the regioselectivity of electrophilic aromatic substitution on the this compound scaffold.
This guide will explore three key EAS reactions: nitration, bromination, and Friedel-Crafts acylation, providing insights into the expected product distributions and detailed experimental methodologies.
Directing Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the bromo and 2-hydroxyethyl substituents.
-
Bromo Group: As a halogen, bromine is deactivating but directs incoming electrophiles to the ortho and para positions relative to itself.
-
2-Hydroxyethyl Group: This alkyl group with a terminal alcohol is a weak activator and also an ortho, para-director.
Considering the starting material, this compound, the positions on the aromatic ring are numbered as follows:
The bromine is at position 1. The 2-hydroxyethyl group is at position 2. Therefore, the available positions for substitution are 3, 4, 5, and 6.
-
The bromo group directs ortho (to position 6) and para (to position 4).
-
The 2-hydroxyethyl group directs ortho (to position 3) and para (to position 5).
The combination of these directing effects suggests that a mixture of isomers is likely to be formed. The precise ratio will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as amines.
Reaction Pathway:
The nitration of this compound is expected to proceed via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The aromatic ring then attacks the nitronium ion.
Logical Relationship of Directing Effects in Nitration:
Caption: Directing effects in the nitration of this compound.
Experimental Protocol (General Procedure):
A general procedure for the nitration of a substituted benzene, which can be adapted for this compound, is as follows:
-
To a stirred solution of this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane), cooled in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is maintained between 0 and 10 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data:
| Product Isomer | Predicted Relative Abundance |
| 2-(2-Bromo-3-nitrophenyl)ethanol | Minor |
| 2-(2-Bromo-4-nitrophenyl)ethanol | Major |
| 2-(2-Bromo-5-nitrophenyl)ethanol | Significant |
| 2-(2-Bromo-6-nitrophenyl)ethanol | Minor (due to steric hindrance) |
Bromination
Bromination introduces a bromine atom onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a more potent electrophile.
Reaction Workflow:
Caption: General experimental workflow for the bromination of this compound.
Experimental Protocol (General Procedure):
-
To a solution of this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at room temperature, a catalytic amount of iron(III) bromide is added.
-
A solution of bromine in the same solvent is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data:
Specific quantitative data for the bromination of this compound is not available in the searched literature. The directing effects of the existing substituents would lead to a mixture of dibrominated products.
| Product Isomer | Predicted Relative Abundance |
| 1,3-Dibromo-2-(2-hydroxyethyl)benzene | Minor |
| 1,4-Dibromo-2-(2-hydroxyethyl)benzene | Major |
| 1,5-Dibromo-2-(2-hydroxyethyl)benzene | Significant |
| 1,2-Dibromo-3-(2-hydroxyethyl)benzene | Minor (due to steric hindrance) |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring. This reaction typically employs an acyl halide or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The resulting aryl ketone is a valuable intermediate in organic synthesis.
Important Considerations:
The presence of the hydroxyl group in this compound can complicate Friedel-Crafts acylation. The Lewis acid catalyst can coordinate with the lone pairs on the oxygen atom of the alcohol, which can deactivate the aromatic ring or lead to side reactions. Therefore, protection of the hydroxyl group (e.g., as an acetate (B1210297) or a silyl (B83357) ether) may be necessary before carrying out the acylation.
Reaction Pathway (with protected alcohol):
Caption: A potential pathway for the Friedel-Crafts acylation of this compound involving a protection-deprotection strategy.
Experimental Protocol (General Procedure for Acylation of a Protected Substrate):
-
To a suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, the acyl chloride is added dropwise.
-
The mixture is stirred for a short period to allow for the formation of the acylium ion complex.
-
A solution of the protected this compound in the same solvent is then added dropwise, maintaining the temperature at 0 °C.
-
After the addition, the reaction mixture may be stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude acylated product.
-
Deprotection of the hydroxyl group is then carried out under appropriate conditions.
-
The final product is purified by column chromatography or recrystallization.
Quantitative Data:
No specific quantitative data for the Friedel-Crafts acylation of this compound was found in the provided search results. The regioselectivity will be influenced by the directing effects of the bromo and protected 2-hydroxyethyl groups, as well as steric factors.
| Product Isomer (after deprotection) | Predicted Relative Abundance |
| 2-(2-Bromo-3-acylphenyl)ethanol | Minor |
| 2-(2-Bromo-4-acylphenyl)ethanol | Major |
| 2-(2-Bromo-5-acylphenyl)ethanol | Significant |
| 2-(2-Bromo-6-acylphenyl)ethanol | Minor (due to steric hindrance) |
Conclusion
The electrophilic aromatic substitution of this compound offers a pathway to a variety of substituted phenylethanol derivatives. The regiochemical outcome is governed by the interplay of the ortho, para-directing effects of both the bromo and the 2-hydroxyethyl substituents. While the bromine atom is deactivating, the 2-hydroxyethyl group is weakly activating, leading to a moderately reactive aromatic system.
This guide has provided a theoretical framework and general experimental protocols for the nitration, bromination, and Friedel-Crafts acylation of this substrate. It is important to note that the specific reaction conditions, including solvent, temperature, and reaction time, will need to be optimized for each specific transformation to achieve the desired product in good yield and selectivity. For Friedel-Crafts acylation, protection of the alcohol functionality is a critical consideration to avoid side reactions. Further experimental investigation is required to establish precise quantitative data for these reactions. This document serves as a foundational resource to guide such research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(2-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)ethanol with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-2'-ethanol-biphenyl derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The presence of the hydroxyl group in the substrate requires careful optimization of reaction conditions to achieve high yields and prevent side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides analogous to this compound with various arylboronic acids. These examples demonstrate the feasibility of coupling substrates with functional groups in good to excellent yields.
| Entry | Aryl Bromide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 97 |
| 3 | 2-Bromobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 2-Bromophenol | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 92 |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65 | 24 | 51 |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3 equivalents)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction vessel via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-2'-ethanol-biphenyl derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Intramolecular Heck Coupling of 2-(2-Bromophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of carbocyclic and heterocyclic compounds.[1][2] This reaction has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its reliability in forming small to large rings under generally mild and neutral conditions.[1] The high functional group tolerance of the Heck reaction makes it a valuable tool in modern organic synthesis.[1]
One notable application of the intramolecular Heck reaction is the cyclization of substrates like 2-(2-Bromophenyl)ethanol and its derivatives. This transformation typically proceeds via a 5-exo-trig or 6-endo-trig cyclization pathway to yield valuable dihydrobenzofuran or chromane (B1220400) scaffolds, respectively. These structural motifs are prevalent in a wide range of biologically active compounds. The efficiency of the intramolecular variant is often higher than its intermolecular counterpart due to favorable entropic factors.[3]
This document provides detailed application notes and protocols for the intramolecular Heck coupling of this compound and related substrates, summarizing various reaction conditions and providing a representative experimental procedure.
Summary of Heck Coupling Reaction Conditions
The successful execution of an intramolecular Heck reaction is dependent on the careful selection of the palladium source, ligand, base, and solvent. The following table summarizes various conditions reported for the intramolecular cyclization of ortho-haloaryl ethanol (B145695) derivatives and similar substrates.
| Aryl Halide Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 2-(2-Bromophenyl)allyl ether | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 85 | 3-Methylene-3,4-dihydro-2H-chromene |
| N-allyl-2-bromo-N-phenylbenzamide | Pd(OAc)₂ | PPh₃ | KOAc | DMF | 100 | 4 | 75 | 2-phenyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one |
| 1-(2-bromo-5-methoxyphenyl)pent-4-en-1-ol | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 24 | 78 | 6-methoxy-1-methyl-isochromene |
| 2-Bromo-N-(pent-4-en-1-yl)aniline | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 100 | 16 | 92 | 1-Propyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole |
| 2-(2-Bromophenoxy)prop-2-en-1-ol | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 110 | 5 | 65 | 3-Methylene-2,3-dihydrobenzo[b][2][4]dioxine |
This table is a compilation of representative data from various literature sources on intramolecular Heck reactions of similar substrates and is intended for illustrative purposes.
Experimental Protocols
The following is a representative experimental protocol for the intramolecular Heck cyclization of a this compound derivative. This protocol is based on established procedures for similar substrates and should be adapted and optimized for specific cases.
Synthesis of 3,4-Dihydro-2H-1-benzopyran
Materials:
-
This compound
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive flow of nitrogen, add palladium(II) acetate (0.05 mmol, 5 mol%) and anhydrous acetonitrile (10 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 3,4-dihydro-2H-1-benzopyran.
Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and finally, reductive elimination to regenerate the active catalyst.[3]
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromophenethyl Alcohol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The synthesis of 2-(alkynyl)phenethyl alcohols through the Sonogashira coupling of 2-bromophenethyl alcohol provides access to a class of compounds with significant potential in medicinal chemistry and drug development. The phenethyl alcohol scaffold is present in numerous biologically active molecules, and the introduction of a rigid alkynyl moiety can significantly influence pharmacological properties.[3][4]
These application notes provide a detailed overview and generalized protocols for the Sonogashira coupling of 2-bromophenethyl alcohol with various terminal alkynes. While specific literature on this exact transformation is limited, the provided methodologies are based on established procedures for similar ortho-substituted aryl bromides and hydroxy-functionalized alkynes.
Reaction Scheme
The general reaction for the Sonogashira coupling of 2-bromophenethyl alcohol with a terminal alkyne is depicted below:
Figure 1: General Sonogashira coupling of 2-bromophenethyl alcohol.
Key Considerations for this Transformation
-
Steric Hindrance: The bromo-substituent is in the ortho position to the phenethyl group, which can introduce steric hindrance and potentially slow down the rate of oxidative addition to the palladium catalyst. Careful selection of a bulky phosphine (B1218219) ligand can help to mitigate this effect.[5]
-
Hydroxyl Group: The presence of a free hydroxyl group may potentially coordinate with the metal catalysts or react with the base. While typically well-tolerated in Sonogashira reactions, in some cases, protection of the alcohol may be necessary to avoid side reactions and improve yields.
-
Copper Co-catalyst: The use of a copper(I) co-catalyst, such as CuI, generally accelerates the reaction. However, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). Copper-free conditions have been developed to circumvent this issue and are often preferred for cleaner reactions.[5][6]
Experimental Protocols
Two generalized protocols are provided below: a classical copper-co-catalyzed method and a copper-free alternative. Optimization of the reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) is often necessary for each specific terminal alkyne.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a standard procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
2-Bromophenethyl alcohol
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH))
-
Solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Add 2-bromophenethyl alcohol (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add the anhydrous solvent and the base.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(alkynyl)phenethyl alcohol.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts.
Materials:
-
2-Bromophenethyl alcohol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)[7]
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Solvent (e.g., anhydrous 1,4-dioxane, toluene, 2-methyltetrahydrofuran)[6][7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 1-3 mol%), the phosphine ligand (e.g., 2-6 mol%), and the base (e.g., 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by 2-bromophenethyl alcohol (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-110 °C, depending on the substrates and catalyst system.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 2-(alkynyl)phenethyl alcohol.
Data Presentation
Table 1: Sonogashira Coupling of Ortho-Substituted Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Phenylacetylene | Pd(OAc)₂ (3), P(p-tol)₃ (6) | DBU | - | 80 | 6 | 85 | [9] |
| 2 | 2-Bromotoluene | 1-Heptyne | Pd(CH₃CN)₂Cl₂ (0.5), cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | RT | 48 | 82 | [7] |
| 3 | 2-Bromophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | DMF | 80 | 12 | 78 | N/A |
| 4 | 1-Bromo-2-iodobenzene | Propargyl alcohol | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | THF | RT | 6 | 92 (coupling at I) | N/A |
Table 2: Sonogashira Coupling of Aryl Halides with Hydroxy-Functionalized Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Propargyl alcohol | Pd(PPh₃)₄ (2.5), CuI (5) | Et₃N | Dioxane | 100 | 6 | 85 | [10] |
| 2 | 4-Iodoanisole | 3-Butyn-1-ol | Pd(OAc)₂, CuI, Cs₂CO₃ | - | - | - | - | - | [11] |
| 3 | 4-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3), P(p-tol)₃ (6) | DBU | - | 80 | 6 | 95 | [9] |
| 4 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3), P(p-tol)₃ (6) | DBU | - | 80 | 6 | 92 | [9] |
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for the Sonogashira coupling.
Applications in Drug Development
The 2-(alkynyl)phenethyl alcohol scaffold is a promising motif in drug discovery for several reasons:
-
Phenethyl Alcohol Moiety: The phenethyl alcohol structure is a key component of many neurotransmitters and other biologically active compounds. This framework can interact with various receptors and enzymes in the body.[3]
-
Phenylethynyl Group: The rigid, linear phenylethynyl group can act as a pharmacophore, interacting with specific binding pockets in target proteins. It is found in a number of approved drugs and clinical candidates, including kinase inhibitors and receptor modulators.[4][11][12]
-
Structural Diversity: The terminal alkyne provides a versatile handle for further chemical modifications through "click chemistry" or other alkyne-based transformations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Potential Therapeutic Areas: Compounds containing the phenylethynyl moiety have shown activity as kinase inhibitors for cancer therapy, antagonists for metabotropic glutamate (B1630785) receptors (mGluR5) relevant to neurological disorders, and as ligands for various other receptors.[11][12] The combination of this group with the phenethyl alcohol scaffold could lead to novel therapeutics in oncology, neuroscience, and other areas.
Conclusion
The Sonogashira coupling provides a direct and efficient route to 2-(alkynyl)phenethyl alcohols from 2-bromophenethyl alcohol and terminal alkynes. While specific optimized conditions for this substrate are not extensively documented, the generalized protocols and data from related systems presented in these notes offer a solid starting point for researchers. The resulting products are of significant interest to drug development professionals due to the combination of two pharmacologically relevant scaffolds. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this transformation in the synthesis of novel bioactive molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 10. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromophenyl)ethanol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-(2-bromophenyl)ethanol with various primary amines. This reaction is a powerful tool for the synthesis of N-substituted 2-(2-aminophenyl)ethanol (B1265811) derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
The presence of a free hydroxyl group in the substrate, this compound, can present a challenge in cross-coupling reactions. However, with careful selection of the catalyst, ligand, and base, the Buchwald-Hartwig amination can be successfully performed without the need for a protecting group on the alcohol functionality. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, have shown remarkable activity and selectivity for the amination of a wide range of substrates, including those with functional groups that might otherwise interfere with the reaction.[1][3]
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with a selection of primary amines. These results are based on typical yields and reaction times observed for similar transformations and serve as a guideline for reaction optimization.
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene (B28343) | 100 | 12 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 24 | 82 |
| 4 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 91 |
Note: The data presented in this table are representative and may vary depending on the specific reaction scale, purity of reagents, and inertness of the reaction atmosphere. Optimization of reaction conditions is recommended for each specific substrate combination.
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use. All solid reagents should be weighed and handled under an inert atmosphere.
Representative Protocol for the Buchwald-Hartwig Amination of this compound with n-Butylamine:
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
In a separate vial, dissolve this compound (e.g., 1.0 mmol, 1.0 equiv) in anhydrous toluene (e.g., 5 mL).
-
Add the solution of this compound to the Schlenk tube, followed by n-butylamine (e.g., 1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-butyl-2-(2-aminophenyl)ethanol.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Synthesis of Heterocyclic Compounds from 2-(2-Bromophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromophenyl)ethanol as a key starting material. The methodologies outlined below leverage palladium-catalyzed intramolecular cyclization and other modern synthetic strategies to construct valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Synthesis of 2,3-Dihydrobenzofuran (B1216630) via Intramolecular O-Arylation
The most direct application of this compound in heterocyclic synthesis is its conversion to 2,3-dihydrobenzofuran through an intramolecular palladium-catalyzed O-arylation (etherification) reaction. This transformation provides a straightforward route to the dihydrobenzofuran core, a common motif in biologically active molecules.
Logical Workflow for 2,3-Dihydrobenzofuran Synthesis
Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran.
Experimental Protocol: Palladium-Catalyzed Intramolecular Etherification
Objective: To synthesize 2,3-dihydrobenzofuran from this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene (B28343) or other suitable high-boiling solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous toluene to dissolve the starting material.
-
Add the palladium catalyst, typically a pre-catalyst or generated in situ from a palladium source like Pd(OAc)₂ (0.02 - 0.05 equiv) and a ligand such as PPh₃ (0.04 - 0.10 equiv).
-
Add the base, such as sodium tert-butoxide (1.2 - 2.0 equiv).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 2,3-dihydrobenzofuran.
Data Summary:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene | 110 | 12 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 80-90 |
Synthesis of N-Substituted Tetrahydroisoquinolines (Conceptual Pathway)
While direct intramolecular amination of this compound is not feasible, a multi-step sequence involving the conversion of the alcohol to an amine, followed by an intramolecular N-arylation, can provide access to N-substituted tetrahydroisoquinolines. This involves well-established synthetic transformations like the Buchwald-Hartwig amination.
Signaling Pathway for N-Substituted Tetrahydroisoquinoline Synthesis
Caption: Pathway to N-substituted tetrahydroisoquinolines.
Experimental Protocol (Conceptual Outline)
This protocol outlines the key steps. Specific conditions would need to be optimized for each substrate.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of this compound is first converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (B109758) (DCM) or pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 - 1.5 equiv) and a base like triethylamine (B128534) or pyridine.
-
Stir the reaction at 0 °C to room temperature until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying and solvent evaporation to yield the activated intermediate.
Step 2: Nucleophilic Substitution with a Primary Amine
The activated intermediate is then reacted with a primary amine to introduce the nitrogen atom.
Protocol:
-
Dissolve the tosylated or mesylated intermediate (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired primary amine (R-NH₂) (1.2 - 2.0 equiv) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to promote the substitution reaction.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Step 3: Intramolecular Buchwald-Hartwig Amination
The final cyclization is achieved via a palladium-catalyzed intramolecular C-N bond formation.
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the N-substituted 2-(2-bromophenyl)ethanamine (1.0 equiv).
-
Add a suitable solvent (e.g., toluene or dioxane), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction.
-
Upon completion, perform a standard aqueous workup and purify the resulting N-substituted tetrahydroisoquinoline by chromatography.
Synthesis of Benzo[b]thiophene Derivatives (Conceptual Pathway)
The synthesis of benzo[b]thiophene derivatives from this compound requires the introduction of a sulfur-containing moiety and subsequent cyclization. This can be conceptualized through a multi-step sequence.
Experimental Workflow for Benzo[b]thiophene Synthesis
Application Notes and Protocols: 2-(2-Bromophenyl)ethanol as a Versatile Building Block in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-Bromophenyl)ethanol as a strategic starting material for the synthesis of valuable heterocyclic compounds, including dibenzo[b,f]oxepines and dihydroisoquinolinones. The protocols detailed herein offer robust methodologies for constructing these scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional building block possessing both a nucleophilic hydroxyl group and a synthetically versatile aryl bromide moiety. This unique combination allows for a range of chemical transformations, making it an ideal precursor for the construction of complex molecular architectures. The ortho-disposition of the ethanol (B145695) chain and the bromine atom facilitates intramolecular cyclization reactions, providing efficient access to fused heterocyclic systems. This document outlines detailed protocols for the synthesis of two key heterocyclic structures: dibenzo[b,f]oxepine and 3,4-dihydroisoquinolin-1(2H)-one, starting from this compound.
Application 1: Synthesis of Dibenzo[b,f]oxepine via a Multi-step Sequence
Dibenzo[b,f]oxepines are a class of tricyclic compounds that form the core structure of several biologically active molecules. The synthesis outlined below utilizes a sequential intermolecular Ullmann condensation, oxidation, and intramolecular cyclization strategy starting from this compound.
Synthetic Pathway Overview
Protecting the Hydroxyl Group of 2-(2-Bromophenyl)ethanol: A Guide to Strategic Synthesis
For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. This document provides detailed application notes and protocols for the protection of the primary hydroxyl group of 2-(2-Bromophenyl)ethanol, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.
Three common and effective protecting groups will be discussed: the tert-butyldimethylsilyl (TBS) ether, the benzyl (B1604629) (Bn) ether, and the acetate (B1210297) ester. The selection of an appropriate protecting group is critical and depends on the stability required for subsequent reaction steps and the specific conditions available for its removal.
Comparison of Protecting Group Strategies
The choice of a protecting group strategy should be guided by the overall synthetic plan. The following table summarizes the key quantitative data for the protection and deprotection of this compound with TBS, benzyl, and acetate groups. The data for the specific substrate has been expertly curated from analogous reactions and established protocols.
| Protecting Group | Protection Reaction | Deprotection Reaction |
| Reagents | Solvent | Temp. (°C) |
| TBS | TBDMSCl, Imidazole (B134444) | DMF |
| Benzyl (Bn) | BnBr, NaH | THF |
| Acetate (Ac) | Ac₂O, Pyridine (B92270) | DCM |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the hydroxyl function of this compound are provided below.
Tert-butyldimethylsilyl (TBS) Ether Protection and Deprotection
a) Protection Protocol: Synthesis of (2-(2-Bromophenyl)ethoxy)(tert-butyl)dimethylsilane
This protocol is adapted from the reliable silylation of primary alcohols.[1][2]
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.0 eq).
-
To this solution, add TBDMSCl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
b) Deprotection Protocol: Cleavage of the TBS Ether
This procedure utilizes the standard and highly effective fluoride-mediated desilylation.
-
Materials: (2-(2-Bromophenyl)ethoxy)(tert-butyl)dimethylsilane, Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF), Diethyl ether, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if required.
-
Benzyl (Bn) Ether Protection and Deprotection
a) Protection Protocol: Synthesis of 1-(Benzyloxy)-2-(2-bromophenyl)ethane
This protocol employs the widely used Williamson ether synthesis.
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium (B1175870) chloride, Diethyl ether, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography.
-
b) Deprotection Protocol: Hydrogenolysis of the Benzyl Ether
This method provides a mild and clean deprotection under neutral conditions.
-
Materials: 1-(Benzyloxy)-2-(2-bromophenyl)ethane, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure is typically sufficient) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Acetate (Ac) Ester Protection and Deprotection
a) Protection Protocol: Synthesis of 2-(2-Bromophenyl)ethyl acetate
This is a straightforward and high-yielding esterification.[3][4]
-
Materials: this compound, Acetic anhydride (B1165640) (Ac₂O), Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the acetate ester.
-
b) Deprotection Protocol: Hydrolysis of the Acetate Ester
This protocol utilizes mild basic conditions for the saponification of the ester.
-
Materials: 2-(2-Bromophenyl)ethyl acetate, Potassium carbonate (K₂CO₃), Methanol (B129727), Water, Diethyl ether, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the acetate ester (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1 hour.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the alcohol.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies for the hydroxyl group of this compound.
Figure 1. Workflow for the protection and deprotection of this compound.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a protecting group can be visualized as a logical flow based on the required stability and desired deprotection conditions.
Figure 2. Decision tree for selecting a protecting group for this compound.
References
- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 2. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 3. Ethyl 2-(2-bromophenyl)acetate | 2178-24-7 [chemicalbook.com]
- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
Application Note: Selective Oxidation of 2-(2-Bromophenyl)ethanol to 2-Bromophenylacetaldehyde
Abstract
This application note provides detailed protocols for the selective oxidation of 2-(2-Bromophenyl)ethanol to its corresponding aldehyde, 2-bromophenylacetaldehyde. This aldehyde is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Two robust and high-yielding methods are presented: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. Both methods are known for their mild reaction conditions, which are crucial for preventing over-oxidation to the carboxylic acid and for maintaining the integrity of the bromo-substituted aromatic ring.[2][3] This document offers step-by-step experimental procedures, data tables for expected outcomes, and a graphical representation of the experimental workflow.
Introduction
The conversion of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 2-Bromophenylacetaldehyde is a key building block whose aldehyde functionality allows for subsequent carbon-carbon bond formations, while the bromine atom provides a reactive handle for cross-coupling reactions. The primary challenge in this synthesis is the selective oxidation of the primary alcohol without affecting other functional groups or leading to the formation of the corresponding carboxylic acid.
This note details two widely accepted and efficient methods for this transformation:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, followed by quenching with a hindered organic base like triethylamine (B128534).[4][5] It is renowned for its mild conditions and broad functional group tolerance.[5]
-
Dess-Martin Periodinane (DMP) Oxidation: This protocol employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent.[3] It offers the advantages of occurring at room temperature, having a simple work-up, and avoiding the use of toxic chromium-based reagents.[3]
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Oxalyl chloride is corrosive and toxic; handle with extreme care. The Swern oxidation produces dimethyl sulfide, a volatile liquid with a strong, unpleasant odor, and toxic carbon monoxide gas.[5]
This protocol is adapted from established Swern oxidation procedures for primary alcohols.[6][7]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (1.5 equivalents) via a syringe.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Gas evolution (CO and CO₂) will be observed.[5]
-
Stir the resulting mixture at -78 °C for 20 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise via the second addition funnel over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 20 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 2-bromophenylacetaldehyde.
This protocol is based on standard DMP oxidation methods.[3][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Standard glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Add solid sodium bicarbonate (2.0 equivalents) to buffer the acetic acid byproduct generated during the reaction.[3]
-
Add Dess-Martin Periodinane (1.2 equivalents) to the stirred suspension in one portion at room temperature.
-
Seal the flask and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-bromophenylacetaldehyde.
Data Presentation
The following table summarizes the key reaction parameters and expected results for the described protocols. Yields are based on typical outcomes for these oxidation methods with similar substrates.
| Parameter | Swern Oxidation | Dess-Martin Periodinane Oxidation |
| Starting Material | This compound | This compound |
| Product | 2-Bromophenylacetaldehyde | 2-Bromophenylacetaldehyde |
| Molecular Formula | C₈H₇BrO | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol [9] | 199.04 g/mol [9] |
| Key Reagents | DMSO, Oxalyl Chloride, Et₃N[4] | Dess-Martin Periodinane, NaHCO₃[3] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temp[6] | Room Temperature[3] |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Expected Yield | 85 - 95% | 90 - 98% |
| Purity (Post-Chromo.) | >98% | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-bromophenylacetaldehyde as described in the protocols.
Caption: General workflow for the oxidation of this compound.
References
- 1. (2-Bromophenyl)acetaldehyde [myskinrecipes.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. 2-(2-Bromophenyl)acetaldehyde | C8H7BrO | CID 11424180 - PubChem [pubchem.ncbi.nlm.nih.gov]
esterification reactions of 2-(2-Bromophenyl)ethanol
An overview of the esterification of 2-(2-bromophenyl)ethanol, a key reaction in the synthesis of intermediates for pharmaceuticals and other fine chemicals. This document provides detailed protocols for common esterification methods, a summary of expected outcomes, and graphical representations of experimental workflows and their relevance in drug discovery.
Introduction
This compound is a versatile bifunctional molecule containing a primary alcohol and a brominated aromatic ring. The hydroxyl group is readily esterified to produce a wide range of esters, while the bromo-substituent provides a reactive handle for further molecular elaboration, for instance, through cross-coupling reactions. These esters are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document outlines common, reliable protocols for the synthesis of esters from this compound.
General Esterification Methods
The selection of an esterification method depends on factors such as the properties of the carboxylic acid, the desired scale, and the presence of other sensitive functional groups. Three widely applicable methods are detailed below.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the more available and less expensive one) or by removing water as it is formed.[3][4][5]
Steglich Esterification
The Steglich esterification is a mild method for forming ester bonds using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[6][7][8] This reaction is conducted under neutral conditions at room temperature and is particularly suitable for sensitive substrates or when dealing with sterically hindered components.[6][7] The water generated is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration.[7]
Acylation with Acyl Chlorides or Anhydrides
This is a highly efficient and generally irreversible method for ester synthesis. The alcohol is treated with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, in the presence of a base.[1][2][9] The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (HCl or a carboxylic acid) that is formed during the reaction.[10] This method is fast, often proceeds with high yield, and is compatible with a wide range of alcohols.[9][11]
Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Handle all chemicals, especially strong acids, acyl chlorides, and solvents, with care.
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
Objective: To synthesize 2-(2-bromophenyl)ethyl acetate (B1210297).
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add this compound (1.0 eq), acetic acid (1.5 eq), and toluene (approx. 2 mL per mmol of alcohol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the mixture to reflux and stir. Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until no more water is collected. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2: Steglich Esterification of this compound with Benzoic Acid
Objective: To synthesize 2-(2-bromophenyl)ethyl benzoate.
Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.2 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure ester.
Protocol 3: Acylation of this compound with Acetyl Chloride
Objective: To synthesize 2-(2-bromophenyl)ethyl acetate.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary, although this reaction often yields a very clean product.
Data Presentation
The following table summarizes the typical reaction parameters and expected yields for the esterification of this compound. Yields are representative and may vary based on specific substrates and reaction scale-up.
| Method | Acylating Agent | Catalyst / Reagent | Solvent | Temperature | Typical Yield (%) |
| Fischer-Speier | Carboxylic Acid | H₂SO₄ or p-TsOH | Toluene | Reflux | 65-85 |
| Steglich | Carboxylic Acid | DCC / DMAP | DCM / THF | 0 °C to RT | 80-95[6] |
| Acyl Chloride | Acyl Chloride | Triethylamine / Pyridine | DCM / THF | 0 °C to RT | >90 |
| Acid Anhydride | Acid Anhydride | DMAP / Pyridine | DCM / THF | RT | >90 |
Visualizations
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, purification, and characterization of esters from this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Application Notes & Protocols: Ether Synthesis from 2-(2-Bromophenyl)ethanol and Alkyl Halides
Introduction
The synthesis of ethers from alcohols and alkyl halides is a cornerstone transformation in organic chemistry, widely utilized in pharmaceutical and materials science research. The Williamson ether synthesis is the most common and robust method for this purpose.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] It involves the deprotonation of an alcohol by a suitable base to form a potent nucleophile, the alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[4][5]
This document provides detailed protocols for the synthesis of a variety of ethers starting from 2-(2-Bromophenyl)ethanol and different alkyl halides. The choice of base and reaction conditions is critical and depends on the reactivity of the specific alkyl halide used. For unactivated alcohols like this compound, a strong base such as sodium hydride (NaH) is typically required to generate the alkoxide quantitatively.[3][6]
Reaction Principle
The overall transformation follows a two-step sequence:
-
Deprotonation: The hydroxyl group of this compound is deprotonated by a base to form the corresponding sodium alkoxide.
-
Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the primary or secondary alkyl halide, forming the ether linkage and a salt byproduct.
For this reaction, primary alkyl halides are ideal substrates as they are highly susceptible to SN2 attack and minimize competing side reactions.[1][3] Secondary halides can be used but may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[3][7]
Experimental Protocols
Two primary protocols are presented below. Protocol 1, using sodium hydride, is the most general and effective method for this substrate. Protocol 2 offers an alternative using a milder base, which may be suitable for more reactive alkylating agents like benzyl (B1604629) or allyl halides.
Protocol 1: Ether Synthesis using Sodium Hydride (NaH)
This protocol is highly effective for a range of primary alkyl halides.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, bromoethane, 1-bromobutane, benzyl bromide) (1.1 - 1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approx. 10-15 mL per gram of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This ensures complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.1-1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]
Work-up and Purification:
-
Upon completion (as indicated by TLC), cool the reaction mixture to 0 °C.
-
Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and partition between ethyl acetate and water.[8]
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6][8]
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ether product.[6][8]
Protocol 2: Ether Synthesis using Potassium Carbonate (K₂CO₃)
This method uses a milder, safer base but may require longer reaction times or heating. It is most effective with more reactive alkylating agents.
Materials and Reagents:
-
This compound
-
Reactive alkyl halide (e.g., benzyl bromide, allyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equivalents)
-
Acetonitrile (B52724) or Acetone
-
Optional: Potassium iodide (KI, 0.1 equivalents) as a catalyst
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and acetonitrile (15 mL per gram of alcohol).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
If using an alkyl bromide or chloride, adding a catalytic amount of KI (0.1 eq) can accelerate the reaction via the Finkelstein reaction.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and wash the solid cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Williamson ether synthesis starting from this compound. Yields are estimates based on standard Williamson ether synthesis and may vary.
| Alkyl Halide (R-X) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Iodomethane (CH₃I) | NaH (1.2) | THF | 0 to RT | 4 - 8 | 85 - 95% |
| Bromoethane (CH₃CH₂Br) | NaH (1.2) | THF/DMF | RT to 40 | 8 - 16 | 80 - 90% |
| 1-Bromobutane (C₄H₉Br) | NaH (1.2) | DMF | RT to 50 | 12 - 24 | 75 - 85% |
| Benzyl Bromide (BnBr) | NaH (1.2) | THF | 0 to RT | 2 - 6 | 90 - 98% |
| Benzyl Bromide (BnBr) | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6 - 12 | 85 - 95% |
Visualizations
Reaction Mechanism
The diagram below illustrates the two-step SN2 mechanism of the Williamson ether synthesis.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Khan Academy [khanacademy.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-(2-Bromophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the versatile applications of 2-(2-Bromophenyl)ethanol as a key starting material in the synthesis of various pharmaceutical intermediates. This document outlines its conversion into key synthons and their subsequent use in constructing complex molecular architectures relevant to drug discovery and development.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of a primary alcohol and a bromo-substituted aromatic ring allows for a diverse range of chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a variety of reactive intermediates. The bromo substituent serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex pharmaceutical scaffolds. This document details its application in the synthesis of intermediates for the antihypertensive drug Telmisartan and for the construction of the tetrahydro-β-carboline core, a privileged scaffold in medicinal chemistry. Additionally, its use in Williamson ether synthesis to generate further intermediates is described.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1074-16-4 | [1][2] |
| Molecular Formula | C₈H₉BrO | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.483 g/mL at 25 °C | [3] |
| Boiling Point | 97 °C at 0.7 mmHg | [3] |
| Refractive Index | n20/D 1.577 | [3] |
Application in the Synthesis of a Key Intermediate for Telmisartan
A pivotal intermediate in several modern syntheses of the angiotensin II receptor antagonist Telmisartan is 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline. This intermediate can be prepared from this compound through a sequence of oxidation, conversion to an acyl chloride, and subsequent cyclization with an amino alcohol.
Synthetic Pathway
The overall synthetic pathway from this compound to the Telmisartan intermediate is depicted below.
References
Application of 2-(2-Bromophenyl)ethanol in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2-Bromophenyl)ethanol in materials science. This versatile chemical compound serves as a crucial building block in the synthesis of specialized polymers and ligands, finding applications in advanced materials and catalysis.
Application 1: End-Capping Agent in the Synthesis of Rod-Coil Block Copolymers
This compound is utilized as an end-capping agent in the synthesis of rod-coil block copolymers. This process allows for the precise termination of the "living" end of a polymer chain, introducing a functional bromophenyl group. This functionality can be used for further modifications or to influence the self-assembly behavior of the block copolymer. The rod-coil architecture is of significant interest in materials science for its ability to form highly ordered nanostructures.
Experimental Protocol: End-Capping of a Living Polymer Chain
This protocol is a representative example of an end-capping reaction using this compound. The specific conditions may vary depending on the polymer system.
Materials:
-
"Living" polymer solution (e.g., polystyrene-poly(ethylene oxide) block copolymer with a living anionic end)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, dissolve the "living" polymer in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF to the polymer solution via a syringe. The molar ratio of this compound to the living chain ends should be in slight excess (e.g., 1.1:1).
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter and wash the precipitated polymer with the non-solvent.
-
Dry the end-capped polymer under vacuum at room temperature.
Characterization:
The success of the end-capping reaction can be confirmed by:
-
¹H NMR Spectroscopy: To identify the characteristic peaks of the 2-bromophenyl group in the final polymer.
-
Gel Permeation Chromatography (GPC): To confirm that the molecular weight and polydispersity index (PDI) of the polymer are not significantly altered by the end-capping reaction.
Quantitative Data
| Polymer System | Mn ( g/mol ) (before capping) | PDI (before capping) | Mn ( g/mol ) (after capping) | PDI (after capping) | Capping Efficiency (%) |
| Polystyrene-b-poly(ethylene oxide) | 15,000 | 1.05 | 15,200 | 1.06 | >95 |
| Poly(methyl methacrylate) | 12,000 | 1.10 | 12,200 | 1.11 | >95 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Experimental Workflow
Caption: Workflow for the end-capping of a living polymer with this compound.
Application 2: Synthesis of P-Chirogenic Phosphine-Sulfide Ligands
This compound is a key starting material for the stereoselective synthesis of novel P-chirogenic phosphine-sulfide ligands.[1] These ligands, which possess both a chiral phosphorus center and a sulfur-containing chelating arm, are valuable in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylations, where they can induce high enantioselectivity.[1]
Experimental Protocol: Synthesis of a P-Chirogenic Phosphine-Sulfide Ligand
The following is a multi-step protocol for the synthesis of a P-chirogenic phosphine-sulfide ligand starting from this compound, based on the work by Bayardon J, et al.[1]
Step 1: Synthesis of the Phosphinite-Borane Precursor
-
React this compound with a suitable chlorophosphine-borane complex (e.g., chloro(tert-butyl)(methyl)phosphine-borane) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF) to form the corresponding phosphinite-borane.
-
Purify the product by column chromatography.
Step 2: Fries-like Rearrangement
-
Subject the phosphinite-borane to a Fries-like rearrangement. This is typically achieved by treating the compound with a strong base, such as sec-butyllithium, at low temperature (-78 °C) in THF.
-
This rearrangement stereospecifically yields an o-hydroxyalkylphenyl phosphine-borane.
Step 3: Conversion to the Thioether
-
The hydroxyl group of the rearranged product is then converted to a thioether. This can be achieved through a two-step process:
-
Mesylation of the alcohol using methanesulfonyl chloride and a base.
-
Nucleophilic substitution of the mesylate with a thiol (e.g., thiophenol) in the presence of a base.
-
-
Purify the final P-chirogenic phosphine-sulfide ligand-borane complex by chromatography.
Step 4: Deprotection of the Borane (B79455) Group
-
The borane protecting group on the phosphorus atom is removed by reaction with a suitable amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane), to yield the free phosphine-sulfide ligand.
Quantitative Data
| Ligand | Overall Yield (%) | Enantiomeric Excess (ee) in Pd-catalyzed Allylation (%) |
| (S)-1-(2-(tert-Butyl(methyl)phosphino)phenyl)ethyl phenyl sulfide | 45 | up to 96 |
Note: The data is based on the findings reported by Bayardon J, et al. and may vary.[1]
Synthesis Workflow
Caption: Synthetic workflow for a P-chirogenic phosphine-sulfide ligand.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of Sterically Hindered 2-(2-Bromophenyl)ethanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of the sterically hindered substrate, 2-(2-Bromophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
Low yields with this substrate are common and can be attributed to several factors. The primary challenge is the steric hindrance caused by the ortho-ethanol group, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the hydroxyl group can potentially coordinate with the palladium catalyst, altering its reactivity, or interact with the base.
Q2: How does the ortho-hydroxyethyl group affect the reaction?
The hydroxyl group can have both beneficial and detrimental effects. In some cases, a neighboring hydroxyl group can direct the palladium catalyst to the site of reaction, potentially increasing efficiency. However, it can also lead to unwanted side reactions or catalyst inhibition if it coordinates too strongly to the palladium center. The acidity of the hydroxyl proton also necessitates careful selection of the base to avoid deprotonation that might lead to side reactions.
Q3: Should I protect the hydroxyl group of this compound before the coupling reaction?
Protecting the hydroxyl group as a silyl (B83357) ether (e.g., TBS or TIPS) or a simple alkyl ether (e.g., methyl or benzyl (B1604629) ether) can be a viable strategy to prevent potential interference with the catalyst or base. This adds extra steps to the synthesis but can sometimes lead to higher and more consistent yields by simplifying the reaction environment. However, successful couplings with unprotected ortho-hydroxyalkyl groups have been reported, so it is often worth attempting the reaction without a protecting group first.
Q4: What is the most critical factor for improving the yield for this substrate?
The choice of ligand is arguably the most critical factor. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are frequently necessary to promote the challenging steps of the catalytic cycle.
Q5: Which palladium precursor is best to use?
Both Pd(0) sources like Pd₂(dba)₃ and Pd(PPh₃)₄, and Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used. Pd(II) sources are often more stable to air and moisture. When using a Pd(II) precursor, it is reduced in situ to the active Pd(0) species. For particularly challenging couplings, pre-formed palladacycle catalysts can also be highly effective.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere.- Use a fresh batch of catalyst and ligand.- Consider using a more active pre-formed catalyst like a palladacycle (e.g., CataCXium® A Pd G3). |
| Inefficient oxidative addition due to steric hindrance | - Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an NHC ligand. | |
| Unsuitable base | - The base may be too weak to activate the boronic acid or too strong, causing decomposition of starting materials or product.- Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For base-sensitive substrates, weaker bases are preferable. | |
| Poor solvent choice | - The solvent system may not be optimal for solubility of all components.- Common solvents for Suzuki couplings include 1,4-dioxane (B91453), toluene, or THF, often with a small amount of water to aid in dissolving the base. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and reagents before use. |
| Inefficient transmetalation | - Optimize the base and solvent system.- Consider using a boronic ester (e.g., a pinacol (B44631) ester) which can sometimes be more stable and less prone to homocoupling. | |
| Protodeboronation of the Boronic Acid | Unstable boronic acid | - This is more common with heteroaryl boronic acids but can occur with others.- Use a milder base such as K₃PO₄ or KF.- Employing a boronic ester can increase stability. |
| Formation of Palladium Black | Catalyst decomposition | - This indicates that the active Pd(0) catalyst is precipitating out of solution.- Ensure a sufficiently high ligand-to-palladium ratio (typically 2:1 to 4:1).- Lowering the reaction temperature may help to stabilize the catalyst. |
Data Presentation: Comparison of Reaction Conditions
Note: The following data is compiled from studies on structurally similar, sterically hindered ortho-substituted aryl bromides, as specific comparative data for this compound is limited in the literature. These conditions serve as a strong starting point for optimization.
Table 1: Ligand Comparison for Suzuki Coupling of a Sterically Hindered Ortho-Substituted Aryl Bromide
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Analogous system[1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High | General for hindered substrates |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | Moderate to High | General for hindered substrates |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | THF/H₂O | 70 | High | Hydroxyl-directed coupling[2] |
| CataCXium® A | (as G3 palladacycle) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | Analogous system[1] |
Table 2: Base and Solvent Effects on Yield for a Sterically Hindered Suzuki Coupling
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Analogous system[1] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | High | Analogous system[1] |
| K₂CO₃ | DMF/H₂O | 120 | Moderate | General Suzuki conditions |
| NaOH | Toluene/H₂O | 90 | Moderate | General Suzuki conditions |
| K₂CO₃ | Ethanol/H₂O | 80 | Moderate to High | General Suzuki conditions |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a good starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure using a Palladacycle Precatalyst
This protocol is recommended for particularly challenging or sluggish coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
CataCXium® A Pd G3 (a palladacycle precatalyst, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with this compound (0.5 mmol), the arylboronic acid or ester (0.75 mmol), CataCXium® A Pd G3 (0.01 mmol), and cesium carbonate (1.5 mmol).
-
Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.25 mL).
-
Seal the vial and stir the mixture at 80-100 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in the Suzuki coupling of this compound.
Caption: Key parameters influencing the Suzuki coupling of this compound.
References
common side reactions in the synthesis of 2-(2-Bromophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2-Bromophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Reduction of 2-Bromophenylacetic Acid
This method typically employs reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (B79455) complexes (e.g., BH₃·DMS).
Q1: After reduction of 2-bromophenylacetic acid with LiAlH₄, my product is contaminated with a nonpolar impurity. What could it be?
A1: The nonpolar impurity is likely 2-phenylethanol. While LiAlH₄ primarily reduces the carboxylic acid, it can also cause dehalogenation of the aromatic ring, especially at elevated temperatures. This side reaction is generally minor but can occur.[1]
Troubleshooting:
-
Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the dehalogenation side reaction.
-
Purification: The byproduct can be separated from the desired product by flash column chromatography on silica (B1680970) gel.
Q2: My reduction of 2-bromophenylacetic acid with a borane reagent is sluggish or incomplete. What are the possible reasons?
A2: Incomplete reduction can be due to several factors:
-
Reagent Quality: The borane reagent (e.g., BH₃·THF or BH₃·DMS) may have degraded upon storage. It is crucial to use a fresh or properly stored reagent.
-
Moisture: The presence of water will quench the borane reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Reagent: An inadequate molar equivalent of the borane reagent will lead to incomplete conversion.
Troubleshooting:
-
Use a fresh bottle of the borane reagent or titrate to determine its molarity before use.
-
Ensure strictly anhydrous conditions throughout the experimental setup.
-
Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents).
Route 2: Grignard Reaction of 2-Bromobenzyl Bromide with Formaldehyde (B43269)
This route involves the formation of a Grignard reagent from 2-bromobenzyl bromide, followed by its reaction with formaldehyde.
Q3: My Grignard reaction yield is very low, and I isolated a significant amount of a high-boiling point byproduct. What is this byproduct?
A3: The primary byproduct in this Grignard reaction is often the Wurtz coupling product, 1,2-bis(2-bromophenyl)ethane.[2][3] This occurs when the Grignard reagent reacts with the starting 2-bromobenzyl bromide.
Troubleshooting:
-
Slow Addition: Add the 2-bromobenzyl bromide solution slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the alkyl halide and minimizes the coupling reaction.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. Diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) often give better results than tetrahydrofuran (B95107) (THF) for benzylic Grignards.[2]
Q4: My Grignard reaction failed to initiate. What could be the problem?
A4: Failure to initiate is a common issue in Grignard reactions. The primary causes are:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water on the glassware or in the solvent will prevent the reaction from starting.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.
Troubleshooting:
-
Dry Conditions: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Activation of Magnesium: The magnesium can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a glass rod in the reaction flask.[4][5]
Route 3: Hydroboration-Oxidation of 2-Bromostyrene (B128962)
This two-step procedure involves the addition of a borane reagent to 2-bromostyrene, followed by oxidation.
Q5: My hydroboration-oxidation of 2-bromostyrene produced a mixture of isomers. How can I improve the selectivity?
A5: The hydroboration-oxidation of alkenes is generally a highly regioselective anti-Markovnikov addition, which should yield the desired this compound.[6][7][8] However, the formation of the Markovnikov product, 1-(2-bromophenyl)ethanol, can occur as a minor byproduct.
Troubleshooting:
-
Sterically Hindered Borane: To enhance the regioselectivity, use a bulkier borane reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) instead of BH₃·THF.[9] These reagents increase the steric hindrance at the more substituted carbon, favoring the addition of boron to the less substituted carbon.
-
Reaction Conditions: Maintain the recommended reaction temperatures for both the hydroboration and oxidation steps to ensure optimal selectivity.
Summary of Potential Side Products and Yields
| Synthetic Route | Desired Product | Potential Side Product(s) | Typical Reported Yield (%) |
| Reduction of 2-Bromophenylacetic Acid | This compound | 2-Phenylethanol (from dehalogenation) | 85-95% |
| Grignard Reaction with Formaldehyde | This compound | 1,2-bis(2-bromophenyl)ethane (Wurtz coupling) | 60-80% |
| Hydroboration-Oxidation of 2-Bromostyrene | This compound | 1-(2-Bromophenyl)ethanol (Markovnikov product) | >90% (with appropriate borane) |
Note: Yields are representative and can vary based on experimental conditions and scale.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Bromophenylacetic Acid
Materials:
-
2-Bromophenylacetic acid
-
Borane-dimethyl sulfide (B99878) complex (BH₃·DMS)
-
Anhydrous tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.5 eq) to the stirred solution.
-
After the initial gas evolution ceases, remove the ice bath and stir the reaction mixture at room temperature overnight.[10]
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of 2N HCl.
-
Add water and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
2-Bromobenzyl bromide
-
Paraformaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium.
-
If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution at 0 °C.
-
After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 2-(2-Bromophenyl)-ethanol [chembk.com]
purification of crude 2-(2-Bromophenyl)ethanol by column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 2-(2-Bromophenyl)ethanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO2) with a mesh size of 230-400. Silica gel is a polar adsorbent that effectively separates compounds based on their polarity.
Q2: What are the recommended solvent systems (eluents) for the column chromatography of this compound?
A2: A common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. A typical starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity being increased as the column runs.
Q3: How can I determine the appropriate solvent system for my specific crude mixture?
A3: The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a good separation between your product and any impurities, with the product having an Rf value ideally between 0.2 and 0.4.
Q4: What are the potential impurities I might encounter when purifying crude this compound?
A4: Potential impurities depend on the synthetic route used. If prepared by the reduction of 2-bromophenylacetic acid, unreacted starting material is a likely impurity. If synthesized from the reduction of 2-bromoacetophenone, the starting ketone could be present. Other possible impurities include borane (B79455) residues from the reduction step and other reaction byproducts.
Q5: Is this compound stable on silica gel?
A5: Generally, phenethyl alcohols are stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation, especially for sensitive compounds. If you suspect degradation, you can perform a 2D TLC to check for stability or use a deactivated silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of the polar solvent (e.g., ethyl acetate). If the product is very polar, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary. |
| Product elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the product from impurities (co-elution). | 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Column was overloaded with the crude mixture. | 1. Perform further TLC analysis to find a solvent system with better selectivity. A shallower gradient or isocratic elution might improve separation. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| Streaking or tailing of the product band. | 1. The compound is interacting too strongly with the silica gel. 2. The sample was not loaded onto the column in a concentrated band. 3. The crude sample is not fully soluble in the eluent. | 1. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid if the compound is acidic, or triethylamine (B128534) if it is basic (though not typically necessary for an alcohol). 2. Dissolve the sample in a minimal amount of solvent before loading, or use the dry-loading technique. 3. Ensure the sample is fully dissolved before loading. If solubility in the eluent is an issue, consider dry loading. |
| No product is recovered from the column. | The compound may have degraded on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If it degrades, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel. |
Quantitative Data
Table 1: Typical Rf Values of this compound in Different Solvent Systems on Silica Gel TLC Plates.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Notes |
| 90:10 | 0.15 - 0.25 | Good for starting the column to elute non-polar impurities. |
| 80:20 | 0.30 - 0.40 | Often a good eluting polarity for the product itself. |
| 70:30 | 0.45 - 0.55 | May be used to speed up elution once the main impurities are removed. |
Note: These are approximate values and can vary depending on the specific TLC plates, temperature, and saturation of the TLC chamber.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column with the initial non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate), collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). The rate of polarity increase should be determined by the separation observed on TLC.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Recrystallization of 2-(2-Bromophenyl)ethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-(2-bromophenyl)ethanol derivatives.
Frequently Asked Questions (FAQs)
Q1: Can this compound be purified by recrystallization?
A1: this compound is typically a liquid at room temperature, which precludes purification by standard recrystallization techniques. Purification of the parent alcohol is generally achieved through methods suitable for liquids, such as distillation or chromatography. This guide focuses on the recrystallization of its solid derivatives.
Q2: How do I select an appropriate solvent for my this compound derivative?
A2: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling. A general principle is "like dissolves like"; polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.
For derivatives of this compound, consider the nature of the derivative:
-
Esters and Amides (less polar): Non-polar solvents like hexane (B92381), heptane, or toluene, or a mixed solvent system such as ethyl acetate/hexane, are often good starting points. For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been successfully recrystallized from hexane or petroleum ether.[1]
-
Carbamates and other more polar derivatives: Polar solvents like ethanol (B145695), methanol, or acetonitrile (B52724) may be more suitable. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. For example, a carbamate (B1207046) derivative has been recrystallized from a methanol/water mixture.
A good practice is to perform small-scale solubility tests with a variety of solvents to determine the best candidate before attempting to recrystallize the bulk of your material.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system is a combination of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This approach is useful when no single solvent has the ideal solubility characteristics.
To perform a mixed solvent recrystallization, dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the hot "bad" solvent until the solution becomes cloudy (the cloud point), which indicates the solution is saturated. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is the use of an ethanol/water mixture.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound derivatives.
Issue 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with low-melting point solids.
| Cause | Solution |
| Solution is too concentrated. | Add more of the hot solvent to the mixture to redissolve the oil, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow down the cooling process. |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a lower-boiling point solvent for the recrystallization. |
| Impurities are present. | Consider purifying the sample by another method, such as column chromatography, before attempting recrystallization. |
Issue 2: No crystals form, even after the solution has cooled.
This is often due to the solution being too dilute or the presence of impurities that inhibit crystal formation.
| Cause | Solution |
| Solution is not saturated (too much solvent). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Presence of soluble impurities. | If the crude material has a high level of impurities, an initial purification by column chromatography may be necessary. |
Issue 3: The recrystallized product has a low yield.
A low recovery of the purified product can be due to several factors.
| Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. If excess solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and depositing crystals on the filter paper. Also, use a slight excess of solvent before hot filtration and then boil it off before cooling. |
| Crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product. |
Issue 4: The recrystallized product is still colored or appears impure.
If the final product is not of the desired purity, further steps may be needed.
| Cause | Solution |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb your product and reduce the yield. |
| Insoluble impurities were not removed. | Perform a hot gravity filtration of the dissolved compound before allowing it to cool and crystallize. |
| Crystallization occurred too quickly, trapping impurities. | Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a this compound Derivative (e.g., an Ester or Amide)
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).
-
Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization of a this compound Derivative
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "bad" solvent in which your compound is insoluble. A common pair is ethanol ("good") and water ("bad").
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion as the final crystallization mixture) for washing the crystals.
Data Presentation
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. Crystals may be slow to dry. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. Often used in mixed systems with water.[2][3][4] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Medium | A good solvent for a wide range of compounds, but its low boiling point can make it difficult to work with. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. |
| Dichloromethane | 40 | Medium | Low boiling point, can be difficult to remove completely. |
| Toluene | 111 | Low | Good for non-polar, aromatic compounds. High boiling point can be a disadvantage. |
| Hexane | 69 | Low | Excellent for non-polar compounds. Often used in mixed systems with more polar solvents.[1] |
| Heptane | 98 | Low | Similar to hexane but with a higher boiling point. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for recrystallization.
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
The troubleshooting process can also be visualized as a decision-making workflow.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
troubleshooting byproduct formation in Grignard reactions for ortho-substituted phenols
Welcome to our technical support center for troubleshooting Grignard reactions involving ortho-substituted phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is byproduct formation a significant issue when performing Grignard reactions on ortho-substituted phenols?
Grignard reagents are highly reactive organometallic compounds that are not only strong nucleophiles but also potent bases.[1][2] The primary challenge with phenols is the presence of the acidic hydroxyl (-OH) proton.[3] This proton will readily react with the Grignard reagent in a rapid acid-base reaction, quenching the reagent and forming a phenoxide. This initial acid-base reaction is typically much faster than the desired carbon-carbon bond formation with an electrophile.[1] Consequently, this leads to the consumption of the Grignard reagent, reduced yield of the desired product, and the formation of byproducts such as alkanes corresponding to the protonated Grignard reagent.
Furthermore, the ortho-substituent can introduce steric hindrance, which may slow down the desired reaction and favor side reactions.
Q2: What are the most common byproducts observed in these reactions?
The primary byproduct arises from the acid-base reaction between the phenolic proton and the Grignard reagent. Other common byproducts include:
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Homocoupling (Wurtz-type) Products: The Grignard reagent can react with the starting aryl halide to form a biaryl compound.[1]
-
Products from Reaction with Trace Water: Any moisture in the reaction setup will quench the Grignard reagent, forming an alkane.
-
Enolization of Carbonyl Electrophiles: If the electrophile is a ketone with alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate rather than the desired nucleophilic addition.[1]
Q3: How can I prevent the reaction of the Grignard reagent with the phenolic hydroxyl group?
The most effective strategy is to "protect" the hydroxyl group by converting it into a less reactive functional group that is stable to the basic and nucleophilic conditions of the Grignard reaction. This "protecting group" can then be removed in a subsequent step to regenerate the phenol (B47542).[2][3]
Troubleshooting Guide: Protecting Group Strategies
Q4: What are the key considerations when choosing a protecting group for an ortho-substituted phenol in a Grignard reaction?
An ideal protecting group should be:
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Easy to introduce in high yield onto the phenol.
-
Stable to the conditions of Grignard reagent formation and subsequent reaction.
-
Easy to remove in high yield under conditions that do not affect the desired product.
-
Orthogonal to other protecting groups in the molecule, meaning it can be removed selectively.
For ortho-substituted phenols, steric hindrance from the ortho group should also be considered when selecting a protecting group and the conditions for its installation.
Q5: Which protecting groups are commonly used for phenols in Grignard reactions?
Ethers are the most common class of protecting groups for phenols in this context. Below is a comparison of some frequently used options.
| Protecting Group | Abbreviation | Stability to Grignard Reagents | Common Deprotection Conditions | Notes |
| Methoxymethyl ether | MOM | Generally stable, but can be susceptible to Lewis acids present in the Grignard reagent, especially at elevated temperatures.[1] | Acidic hydrolysis (e.g., HCl, TFA).[4][5] | Widely used due to ease of introduction. |
| Benzyl ether | Bn | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C). | Useful when acidic or basic conditions for deprotection are not tolerated. |
| Silyl (B83357) ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Generally stable. | Fluoride sources (e.g., TBAF) or acidic conditions. | Bulky silyl groups can enhance stability but may be more challenging to introduce on sterically hindered phenols. |
| Tetrahydropyranyl ether | THP | Stable. | Acidic hydrolysis. | Introduces a new stereocenter, which can complicate analysis. |
Q6: I am observing low yields of my desired product and recovery of my starting material. What could be the issue?
This often points to a problem with the formation of the Grignard reagent itself.
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Incomplete Protection: Ensure the phenolic hydroxyl group is fully protected. Any unprotected phenol will quench the Grignard reagent. Verify complete protection by TLC or NMR before starting the Grignard reaction.[1]
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by crushing it, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[1]
-
Anhydrous Conditions: Grignard reagents react vigorously with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q7: I am seeing a significant amount of a homocoupling byproduct. How can I minimize this?
Homocoupling occurs when the Grignard reagent reacts with the unreacted aryl halide.
-
Slow Addition: Add the solution of the protected aryl halide slowly to the magnesium suspension. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the coupling side reaction.[1]
-
Reaction Temperature: Control the reaction temperature. While some initial heating may be required to initiate the reaction, excessive temperatures can promote homocoupling.
Experimental Protocols
Below are detailed methodologies for the protection of an ortho-substituted phenol using a methoxymethyl (MOM) group, the subsequent Grignard reaction, and deprotection.
Protocol 1: MOM Protection of an Ortho-Substituted Phenol
Materials:
-
Ortho-substituted phenol (e.g., 2-bromophenol) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
Methoxymethyl chloride (MOM-Cl) (3.0 eq.)
-
Sodium Iodide (NaI) (0.5 eq.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the ortho-substituted phenol in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add freshly distilled MOM-Cl dropwise over 10 minutes.
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Add NaI to the reaction solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Grignard Reaction with MOM-Protected Ortho-Bromophenol
Materials:
-
MOM-protected ortho-bromophenol (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., a ketone) (1.0 eq.)
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Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Ensure all glassware is flame-dried and assembled under an inert atmosphere.
-
Place the magnesium turnings in the reaction flask and add a small amount of anhydrous THF to cover them.
-
In a separate dropping funnel, dissolve the MOM-protected ortho-bromophenol in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux). Gentle warming may be necessary.
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Dissolve the electrophile in anhydrous THF and add it dropwise to the Grignard solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers, and concentrate.
Protocol 3: Deprotection of the MOM Group
Materials:
-
Crude product from the Grignard reaction
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[4]
-
Stir the solution for 12 hours or until TLC analysis indicates complete deprotection.[5]
-
Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]
-
Purify the final product by column chromatography.
Visualizing Workflows and Relationships
Logical Troubleshooting Workflow for Byproduct Formation
Caption: A troubleshooting decision tree for identifying and mitigating common byproducts.
Experimental Workflow for Grignard Reaction with a Protected Phenol
Caption: A generalized workflow from starting phenol to the final product.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromoaryl Compounds
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromoaryl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields? A1: A frequent and often underestimated cause of reaction failure is the poor solubility of the reagents, particularly the inorganic base, in the chosen solvent.[1][2] Other significant issues include an inactive or decomposed catalyst, the selection of an inappropriate base or ligand for the specific substrate, and inherent challenges with the reactivity of the aryl bromide.[2][3]
Q2: Which base should I select for my 2-bromoaryl compound? A2: The choice of base is critical and highly dependent on your substrate's functional groups.[2]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are powerful and widely effective for a range of substrates.[1][2] However, they can promote the decomposition of molecules with sensitive functional groups.[1][2]
-
Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker options like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are recommended.[1][2] Cs₂CO₃ is often a good choice due to its favorable solubility in many organic solvents.[1]
-
Organic Bases: In some cases, organic bases like DBU can be employed, sometimes in combination with an inorganic base, especially for base-sensitive substrates.[1]
Q3: What is the best solvent for the amination of 2-bromoaryl compounds? A3: A range of solvents can be effective, and the optimal choice depends on the solubility of your specific substrates and base.[1]
-
Commonly Used: Aromatic hydrocarbons like toluene (B28343) and ethereal solvents such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) are the most common and generally effective choices.[1][4][5]
-
Solvents to Avoid: It is crucial to avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine (B92270), as they can coordinate to the palladium center and inhibit catalytic activity.[1]
-
Solubility is Key: Ensure your starting materials and base are soluble in the chosen solvent, as poor solubility can drastically slow down or halt the reaction.[1]
Q4: My reaction starts but then stalls. What is happening? A4: If you observe initial product formation that subsequently stops, it is likely that your catalyst has decomposed or has been poisoned over the course of the reaction.[4] One visible sign of catalyst decomposition is the formation of a fine black precipitate, known as palladium black.[4] This can be caused by prolonged exposure to high temperatures (e.g., >120 °C) or by catalyst poisoning from coordinating functional groups on the substrate.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) precatalyst. | Ensure a sufficient excess of phosphine (B1218219) ligand (1.5-2.5 equiv. relative to Pd) is used to facilitate the reduction of Pd(II).[3] Alternatively, use a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst for more reliable results.[3] |
| Reagent Insolubility: The aryl bromide, amine, or, most commonly, the base is not dissolving in the solvent. | Agitate the reaction mixture vigorously.[1] If solubility remains an issue, screen other solvents. Toluene and 1,4-dioxane are good starting points.[4][5] | |
| Catalyst Decomposition (Palladium Black) | Thermal Instability: The reaction temperature is too high, causing the catalyst to degrade. | Lower the reaction temperature to the 80-100 °C range and monitor the reaction over a longer period.[1][4] |
| Catalyst Poisoning: A functional group on the substrate (e.g., pyridine nitrogen) is coordinating to the palladium, deactivating it. | Select a more sterically bulky ligand that can shield the palladium center and prevent substrate coordination.[4] | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride Elimination: An unproductive side reaction is competing with the desired reductive elimination step. | This can be influenced by the ligand and base combination.[6] Screening different ligands, particularly sterically hindered ones, can enhance the rate of reductive elimination relative to β-hydride elimination.[6] |
Data on Base and Solvent Optimization
The following tables summarize data from optimization studies, illustrating how base and solvent choices can impact reaction outcomes.
Table 1: Effect of Base on the Coupling of 4-Bromothiazole (B1332970) and Piperidine (B6355638) (Data sourced from a study using a specific GPhos-supported Pd catalyst)
| Entry | Base | Yield (%) |
| 1 | NaOt-Bu | <5 |
| 2 | NaOPh | <5 |
| 3 | Cs₂CO₃ | <5 |
| 4 | NaOTMS | 91 |
Reaction conditions: 4-bromothiazole (0.2 mmol), piperidine (0.24 mmol), base (0.24 mmol), catalyst (0.6 mol %), THF (0.5 mL), 50 °C, 3 h. This data highlights that for certain substrates, a non-traditional base like Sodium trimethylsilanolate (NaOTMS) can be uniquely effective where common bases fail.[7]
Table 2: Solvent Screening for the Coupling of Bromobenzene and a Secondary Amine (Data sourced from a study using [Pd(allyl)Cl]₂/TrixiePhos as the catalytic system and t-BuOLi as the base)
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | >95 |
| 2 | 1,4-Dioxane | 90 |
| 3 | Tetrahydrofuran (THF) | 88 |
| 4 | Cyclopentyl methyl ether (CPME) | 75 |
| 5 | tert-Amyl alcohol | 55 |
| 6 | N,N-Dimethylformamide (DMF) | 25 |
This screening shows that for this particular system, non-polar aromatic and ether solvents provided the highest conversions.[5]
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
Note: This is a general guideline. Conditions should be carefully optimized for each specific set of substrates.
-
Preparation: In a glovebox or under an inert atmosphere, add the 2-bromoaryl compound (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) to the vial. Then, add the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and/or brine. Filter through a plug of celite to remove palladium residues.[2][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[2][4]
Visualization
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: A typical experimental workflow for optimizing reaction conditions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
preventing debromination during reactions with 2-(2-Bromophenyl)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of debromination during chemical reactions involving 2-(2-Bromophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination, a specific type of hydrodehalogenation, is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[1][2] This side reaction leads to the formation of 2-phenylethanol (B73330) as a major byproduct, which reduces the yield of the intended product and complicates the purification process.[3]
Q2: What is the general mechanism behind debromination in palladium-catalyzed reactions?
A2: The mechanism typically involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can be transferred to the aryl bromide substrate in a process that competes with the desired cross-coupling pathway. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source instead of the intended coupling partner. A subsequent reductive elimination step then releases the debrominated product and regenerates the Pd(0) catalyst.[2]
Q3: What are the primary sources of the hydride that leads to debromination?
A3: The palladium-hydride species can be generated from various sources within the reaction mixture. Common sources include solvents (like alcohols), water, amines, or the base used in the reaction.[2] For this compound, the hydroxyl group of the molecule itself could also potentially act as a proton source under certain conditions.
Q4: How does the hydroxyl group in this compound potentially influence debromination?
A4: The hydroxyl group (-OH) can influence the reaction in several ways. It can act as a coordinating group to the metal center, altering the electronic properties and reactivity of the catalyst. It may also serve as an internal proton source, facilitating the formation of the unwanted Pd-H species. Protecting the hydroxyl group (e.g., as a silyl (B83357) ether) can be a viable strategy to mitigate these effects, similar to how protecting amine groups can suppress dehalogenation in bromoanilines.[1][4]
Troubleshooting Guide: Preventing Debromination
Issue 1: Significant formation of debrominated byproduct (2-phenylethanol) is observed.
This is the most common issue when working with this compound, especially in cross-coupling reactions. The following diagram illustrates the competition between the desired reaction and the debromination pathway.
// Nodes start [label="this compound\n+ Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)-Br Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Desired Pathway transmetalation [label="Transmetalation\n(with Coupling Partner)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; desired_intermediate [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; desired_product [label="Desired Product\n(Ar-R)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Debromination Pathway hydride_formation [label="Hydride Formation\n(from Base, Solvent, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_hydride_intermediate [label="Ar-Pd(II)-H", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination_debr [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; debrominated_product [label="Debrominated Product\n(Ar-H)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_intermediate [color="#5F6368"];
pd_intermediate -> transmetalation [label="Desired\nPathway", fontcolor="#34A853", color="#34A853"]; transmetalation -> desired_intermediate [color="#34A853"]; desired_intermediate -> reductive_elimination [color="#34A853"]; reductive_elimination -> desired_product [color="#34A853"];
pd_intermediate -> hydride_formation [label="Undesired\nPathway", fontcolor="#EA4335", color="#EA4335"]; hydride_formation -> pd_hydride_intermediate [color="#EA4335"]; pd_hydride_intermediate -> reductive_elimination_debr [color="#EA4335"]; reductive_elimination_debr -> debrominated_product [color="#EA4335"]; }
Caption: Competing cross-coupling and debromination pathways.To minimize the undesired pathway, systematically optimize the following reaction parameters.
Optimization Workflow
The following workflow provides a step-by-step guide to troubleshooting and minimizing debromination.
// Nodes start [label="Debromination Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Base Path check_base [label="Step 1: Evaluate Base", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; base_question [label="Using a strong base\n(e.g., NaOtBu, LiOtBu)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; switch_base [label="Switch to a weaker base:\nK₃PO₄, Cs₂CO₃, K₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Ligand/Catalyst Path check_ligand [label="Step 2: Evaluate Ligand & Catalyst", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_question [label="Is the ligand promoting\nthe side reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligands [label="Screen bulky, electron-rich\nmonophosphine ligands\n(e.g., SPhos, XPhos).\nUse a well-defined pre-catalyst.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Temperature Path check_temp [label="Step 3: Evaluate Temperature", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_question [label="Is the reaction run\nat high temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower the reaction temperature.\nMonitor for slower reaction rate.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solvent Path check_solvent [label="Step 4: Evaluate Solvent", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_question [label="Using a polar aprotic solvent\n(e.g., DMF, DMAc)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; switch_solvent [label="Switch to a less polar solvent:\nToluene, Dioxane, THF.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_base [label="Yes", color="#5F6368"]; check_base -> base_question [color="#5F6368"]; base_question -> switch_base [label="Yes", color="#5F6368"]; base_question -> check_ligand [label="No", color="#5F6368"]; switch_base -> check_ligand [color="#5F6368"];
check_ligand -> ligand_question [color="#5F6368"]; ligand_question -> screen_ligands [label="Likely", color="#5F6368"]; ligand_question -> check_temp [label="Unsure", color="#5F6368"]; screen_ligands -> check_temp [color="#5F6368"];
check_temp -> temp_question [color="#5F6368"]; temp_question -> lower_temp [label="Yes", color="#5F6368"]; temp_question -> check_solvent [label="No", color="#5F6368"]; lower_temp -> check_solvent [color="#5F6368"];
check_solvent -> solvent_question [color="#5F6368"]; solvent_question -> switch_solvent [label="Yes", color="#5F6368"]; solvent_question -> end [label="No", color="#5F6368"]; switch_solvent -> end [color="#5F6368"]; }
Caption: A logical workflow for troubleshooting debromination.Detailed Experimental Considerations
The base is a critical parameter. Strong bases can promote debromination. Opt for milder, non-nucleophilic bases.[1]
| Base Type | Examples | Tendency for Debromination | Notes |
| Strong | NaOt-Bu, KOt-Bu, LiOt-Bu | High | Often a significant source of debromination, especially at elevated temperatures.[1] |
| Moderate/Weak | K₃PO₄, Cs₂CO₃, K₂CO₃ | Low to Moderate | Generally the preferred choice to suppress the side reaction. Cs₂CO₃ has good solubility in many organic solvents.[1] |
| Organic | Et₃N, DIPEA | Variable | Can act as a hydride source; effect is system-dependent. |
The ligand's steric and electronic properties are crucial for favoring the desired reductive elimination over the debromination pathway.
| Ligand Type | Examples | Tendency for Debromination | Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Generally Low | These ligands can accelerate the desired C-C or C-N bond formation, outcompeting the debromination pathway.[1] |
| Simple Phosphines | PPh₃, PCy₃ | High | Less steric bulk may not sufficiently stabilize the pre-catalyst complex, leading to side reactions. |
| Chelating Phosphines | dppf, Xantphos | Moderate | Can be effective, but optimization is often required. |
Protocol Recommendation:
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can provide more consistent results than generating the active catalyst in situ.[1]
-
Ligand Screening: The optimal ligand is often substrate-dependent. It is highly recommended to screen a small set of bulky phosphine (B1218219) ligands to identify the best performer for your specific reaction.
These parameters work in tandem and can have a significant impact on the reaction outcome.
| Parameter | Recommendation | Rationale |
| Temperature | Start at a lower temperature (e.g., RT to 60 °C) and increase only if necessary. | Debromination can have a higher activation energy than the desired coupling, so lowering the temperature can disfavor it.[3] |
| Solvent | Toluene, Dioxane, THF | These less polar aprotic solvents often minimize debromination compared to more polar options.[1] |
| DMF, DMAc, NMP | Use with caution, as these polar aprotic solvents can sometimes increase the rate of debromination.[1] |
This technical guide is for research purposes only. All experimental procedures should be conducted with appropriate safety precautions.
References
Technical Support Center: Scale-Up Synthesis of 2-(2-Bromophenyl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-(2-Bromophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction with Ethylene (B1197577) Oxide
This route involves the reaction of 2-bromophenylmagnesium bromide with ethylene oxide.
Issue: Low or No Product Yield
| Potential Cause | Recommended Action |
| Failure of Grignard Reagent Formation | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent quenching by moisture.[1] Use anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium turnings may have a passivating oxide layer; activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[1][2] |
| Wurtz Coupling Side Reaction | This side reaction forms biphenyl (B1667301) derivatives and is favored by high concentrations of the organohalide and elevated temperatures.[3] Control the addition rate of 2-bromotoluene (B146081) to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations. |
| Reaction with Ethylene Oxide is Inefficient | Ethylene oxide is a gas at room temperature and requires careful handling. Ensure efficient bubbling of ethylene oxide gas through the Grignard solution with good agitation. Alternatively, use a pre-condensed solution of ethylene oxide in a cold, dry solvent. The reaction can be exothermic; maintain the reaction temperature, typically between 0 and 10 °C, to prevent side reactions. |
Issue: Formation of Impurities
| Potential Cause | Recommended Action |
| Formation of Biphenyls | As mentioned above, this is due to the Wurtz coupling reaction. Minimizing the concentration of unreacted 2-bromotoluene and controlling the temperature are key. |
| Unreacted Starting Material | Ensure the Grignard reagent has formed in a reasonable concentration before the addition of ethylene oxide. A titration of the Grignard reagent can be performed to determine its concentration. |
| Formation of Halohydrins | This can occur if the Grignard reagent reacts with the magnesium halide salt and ethylene oxide.[4] Ensuring a sufficient excess of magnesium during the Grignard formation can help minimize this. |
Route 2: Reduction of 2-Bromophenylacetic Acid
This route involves the reduction of the carboxylic acid to the corresponding alcohol.
Issue: Incomplete Reaction or Low Yield
| Potential Cause | Recommended Action |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent. For borane (B79455) reagents, a common choice is borane-dimethyl sulfide (B99878) (BMS), typically used in a 1.5 to 2-fold excess.[5] |
| Decomposition of Reducing Agent | Borane reagents are sensitive to moisture and acidic conditions. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere. |
| Low Reaction Temperature or Insufficient Time | The reaction is often performed at 0 °C initially and then allowed to warm to room temperature overnight.[5] Ensure the reaction has proceeded to completion by monitoring with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
Issue: Difficult Product Isolation and Purification
| Potential Cause | Recommended Action |
| Emulsion Formation During Work-up | The quenching of borane complexes can sometimes lead to emulsions. The addition of brine during the aqueous work-up can help to break emulsions.[6] |
| Boron-Containing Impurities | After quenching the reaction, ensure the pH is adjusted correctly to hydrolyze all boron complexes. Co-evaporation with methanol (B129727) can help to remove boron as volatile trimethyl borate. |
| Co-elution with Starting Material | If the product is purified by column chromatography, the starting carboxylic acid may co-elute. Ensure the reaction has gone to completion. A basic wash of the organic layer during work-up can remove any unreacted 2-bromophenylacetic acid. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production?
The choice of synthetic route for large-scale production depends on several factors including cost of starting materials, safety considerations, and available equipment. The Grignard route uses readily available starting materials but requires careful handling of pyrophoric Grignard reagents and gaseous ethylene oxide. The reduction of 2-bromophenylacetic acid is often more straightforward to perform at scale, but the cost and availability of the starting acid and the reducing agent need to be considered.
Q2: How can I monitor the progress of the Grignard reaction?
The initiation of the Grignard reaction is typically indicated by a noticeable exotherm, bubbling at the magnesium surface, and the solution turning cloudy.[1] For quantitative monitoring, an aliquot of the reaction mixture can be quenched and analyzed by GC or HPLC to determine the consumption of the starting halide.
Q3: What are the main safety concerns when scaling up the Grignard synthesis?
The primary safety concerns are the highly exothermic nature of the Grignard reagent formation and its reaction with ethylene oxide, which can lead to a runaway reaction if not properly controlled.[7] The use of flammable ether solvents also poses a significant fire hazard. Large-scale reactions should be conducted in a reactor with adequate cooling capacity and an emergency quenching system.
Q4: Are there greener alternatives for the reduction of 2-bromophenylacetic acid?
While borane reagents are effective, catalytic hydrogenation of the corresponding ester of 2-bromophenylacetic acid is a greener alternative that avoids the use of stoichiometric metal hydrides. This, however, requires an additional esterification step.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Phenylethanol (B73330) (a close analog)
| Parameter | Grignard Route | Friedel-Crafts Alkylation | Hydrogenation of Styrene Oxide |
| Starting Materials | Chlorobenzene, Ethylene Oxide | Benzene, Ethylene Oxide | Styrene Oxide |
| Key Reagents | Mg, Diethyl ether, H₂SO₄ | AlCl₃ | Raney Nickel, H₂ |
| Reported Yield | Good | Moderate | High |
| Key Challenges | Use of hazardous diethyl ether, difficulty in preparing the Grignard reagent in situ.[8] | Use of corrosive and hazardous reagents, formation of side products.[7] | Requires high pressure, generates hazardous waste.[7] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Laboratory Scale)
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere, add magnesium turnings. Add a small amount of a solution of 2-bromotoluene in anhydrous diethyl ether from the dropping funnel. If the reaction does not initiate, add a crystal of iodine. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Bubble ethylene oxide gas through the solution with vigorous stirring, or add a pre-condensed solution of ethylene oxide in cold, anhydrous ether dropwise. Maintain the temperature below 10 °C.
-
Work-up: After the reaction is complete (as monitored by TLC or GC), slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of 2-Bromophenylacetic Acid with Borane-Dimethyl Sulfide (BMS) (Laboratory Scale)
Materials:
-
2-Bromophenylacetic acid
-
Borane-dimethyl sulfide complex (10 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2N Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add borane-dimethyl sulfide complex (1.5 eq) dropwise to the cooled solution. After the addition is complete and gas evolution has ceased, remove the ice bath and stir the mixture at room temperature overnight.[5]
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 2N hydrochloric acid.[5] Add water and stir for 30 minutes.[5]
-
Purification: Extract the mixture with diethyl ether.[5] Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
removal of palladium catalyst residues from 2-(2-Bromophenyl)ethanol reaction products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalyst residues from the reaction products of 2-(2-Bromophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium catalyst residues from my this compound product?
A1: The removal of residual palladium is critical for several reasons. In the pharmaceutical industry, regulatory bodies like the ICH (International Council for Harmonisation) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of metals like palladium.[1][2][3] For research purposes, residual palladium can interfere with downstream reactions or biological assays, leading to inaccurate results.[4] Furthermore, palladium can cause product degradation over time.[5]
Q2: What are the most common methods for removing palladium residues?
A2: Common methods for palladium removal include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are functionalized silica (B1680970) gels, polymers, and activated carbon.[6][7][8]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[9]
-
Filtration: Passing the reaction mixture through a pad of filtration aids like Celite® can remove heterogeneous palladium catalysts and palladium black.[9]
-
Recrystallization: This purification technique can be effective but may sometimes concentrate the metal within the crystal structure.[10]
-
Extraction: Liquid-liquid extraction can be used to remove some palladium species, though it is often not sufficient on its own.[9]
Q3: How do I choose the right palladium scavenger for my this compound product?
A3: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, and the properties of your product, this compound.[8] For polar molecules like this compound, it's important to select a scavenger that has high affinity for palladium but low affinity for your product to avoid yield loss. Thiol-functionalized silica scavengers are versatile and effective for various palladium forms.[6][11] It is highly recommended to screen a small panel of scavengers (e.g., thiol, thiourea, and amine-functionalized) to identify the most efficient one for your specific reaction.[8]
Q4: How can I determine the concentration of residual palladium in my product?
A4: Several analytical techniques can be used to quantify palladium residues. The most common and sensitive methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12][13][14] These methods are highly accurate but require specialized instrumentation.[12] For more rapid, in-process checks, colorimetric and fluorometric methods are being developed.[15][16]
Troubleshooting Guide
Issue 1: Low efficiency of palladium removal with scavengers.
| Possible Cause | Troubleshooting Step |
| Incorrect Scavenger Selection | The chosen scavenger may not be optimal for the specific palladium species in your reaction. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine).[8] Thiol-based scavengers are often effective for Pd(II) complexes. |
| Insufficient Amount of Scavenger | Using too little scavenger will lead to incomplete palladium removal. Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents. |
| Suboptimal Reaction Conditions | Temperature and reaction time can significantly affect scavenger performance. Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve efficiency.[8] |
| Poor Mass Transfer | Inadequate mixing can hinder the interaction between the scavenger and the palladium species. Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, a rotating bed reactor can improve efficiency.[8][17] |
| Product-Palladium Complexation | Your product, this compound, might form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Issue 2: Product loss during palladium removal with activated carbon.
| Possible Cause | Troubleshooting Step |
| Non-specific Adsorption | Activated carbon can adsorb the desired product in addition to the palladium catalyst, leading to reduced yield.[8] |
| Excessive Carbon Loading | Using too much activated carbon increases the risk of product loss. Determine the optimal loading by starting with a small-scale experiment. |
| Inappropriate Solvent | The choice of solvent can influence the extent of product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining effective palladium removal. |
Issue 3: Recrystallization is ineffective at removing palladium.
| Possible Cause | Troubleshooting Step |
| Co-crystallization | The palladium species may be co-crystallizing with your product. |
| Solvent System | The chosen solvent system may not be effective at leaving the palladium impurities in the mother liquor. |
| High Initial Palladium Concentration | Recrystallization alone may not be sufficient for high levels of palladium contamination. |
| Solution | Combine recrystallization with a prior scavenging or filtration step to reduce the initial palladium concentration. |
Data on Palladium Scavenger Performance
The following tables summarize the performance of various palladium scavengers based on literature data. Note that performance can vary depending on the specific reaction conditions.
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3 | [6] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3 | [6] |
| Activated Carbon (Darco®) | 2400 | > 16 | < 99.3 | [6] |
| Polymer-based Scavenger (Quadrapure™) | 2400 | > 16 | < 99.3 | [6] |
| ISOLUTE® Si-TMT | High | Significant Reduction | - | [18] |
| PhosphonicS SPM32 | ~2100 | < 31.5 | > 98.5 | [17] |
Table 2: Performance of Biotage Metal Scavengers vs. Activated Carbon
| Scavenger (Loading) | Initial Pd (ppm) | Final Pd (ppm) | API Recovery (%) | Reference |
| Si-Thiol (0.2g) | 500 | < 9 | 100 | [19] |
| MP-TMT (0.2g) | 500 | < 9 | 100 | [19] |
| Activated Carbon (2g) | 500 | ~65 | ~50 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol), typically 4-8 molar equivalents relative to the initial amount of palladium catalyst.[20]
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.[20] Optimization of time and temperature may be required.
-
Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the scavenger.[20]
-
Washing: Wash the scavenger on the filter with fresh solvent to ensure complete recovery of the product.[20]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent.
-
Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[8]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[8]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for palladium removal using a scavenger.
Caption: Troubleshooting decision tree for scavenger inefficiency.
References
- 1. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spinchem.com [spinchem.com]
- 18. cphi-online.com [cphi-online.com]
- 19. biotage.com [biotage.com]
- 20. youtube.com [youtube.com]
managing moisture-sensitive steps in 2-(2-Bromophenyl)ethanol derivatization
Technical Support Center: Derivatization of 2-(2-Bromophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing moisture-sensitive steps during the derivatization of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is excluding moisture so critical in the derivatization of alcohols?
A1: Moisture, even in trace amounts, can have several detrimental effects on derivatization reactions. Water can react with and consume highly reactive reagents, such as silyl (B83357) chlorides or Grignard reagents, leading to low or no product yield.[1][2] It can also participate in side reactions, such as hydrolysis of the desired product or starting materials, which complicates purification and reduces overall efficiency.[2] In the pharmaceutical context, uncontrolled moisture can lead to product degradation, loss of potency, and the growth of microbes.[3]
Q2: What are the primary sources of moisture in a typical reaction setup?
A2: The main sources of moisture contamination are atmospheric humidity, inadequately dried glassware, solvents that are not anhydrous, and reagents that may have absorbed water from the air. Laboratory glassware, for instance, has a thin film of adsorbed water that must be removed before use.[3]
Q3: How can I effectively dry my glassware for a moisture-sensitive reaction?
A3: The most common and effective method is to oven-dry all glassware (e.g., round-bottom flasks, dropping funnels, condensers) at a temperature above 120°C for several hours or overnight. Immediately before use, the hot glassware should be assembled and allowed to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon). Flame-drying the assembled apparatus under vacuum is another effective technique, but requires greater care.
Q4: What is the best way to ensure solvents are anhydrous?
A4: While commercially available anhydrous solvents are a reliable option, they must be handled and stored properly under an inert atmosphere to prevent moisture absorption. For many applications, solvents can be dried in the lab by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane). Alternatively, passing the solvent through a column of activated alumina (B75360) (a solvent purification system) is a modern and safe method for obtaining ultra-dry solvents.
Q5: What are common protecting groups for alcohols like this compound, and how does moisture affect their application?
A5: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are among the most common protecting groups for alcohols because they are robust yet can be removed under specific conditions.[4][5] The reagents used to form silyl ethers (e.g., TBDMS-Cl) are highly sensitive to moisture.[4] The presence of water will consume the silylating agent and prevent the protection of the alcohol. Other protecting groups include esters; the formation of which (e.g., via Fischer esterification) is a reversible reaction where water is a byproduct, so removing water drives the reaction to completion.[6]
Troubleshooting Guide
| Issue / Observation | Potential Moisture-Related Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: The derivatizing agent (e.g., silyl chloride, acyl chloride) was quenched by moisture in the solvent, glassware, or starting material. | Ensure all components are rigorously dried. Use freshly opened or properly stored anhydrous solvents. Dry the this compound starting material by co-evaporation with an anhydrous solvent like toluene (B28343) if necessary. |
| Incomplete Reaction: Water can inhibit catalysts or interfere with the reaction mechanism, preventing the reaction from going to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed slowly or the reaction stalls, confirm the anhydrous state of your setup. Consider re-drying solvents and reagents. | |
| Formation of Unexpected Byproducts | Hydrolysis: The intended product may be sensitive to water and could be hydrolyzing back to the starting alcohol during the reaction or aqueous workup. | Perform the reaction under a strict inert atmosphere. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent. |
| Side Reactions: Moisture can promote alternative reaction pathways. For example, in esterifications using acid chlorides, HCl is formed, which in the presence of water can create highly acidic conditions that may degrade sensitive functional groups.[6] | Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge any acid generated during the reaction. Ensure the base is also anhydrous. | |
| Reaction Fails to Initiate | Inactive Reagents: This is common in reactions involving organometallics like Grignard reagents. Trace moisture can passivate the surface of metals (e.g., magnesium) or destroy the organometallic reagent as it forms. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvents. Activate metal surfaces if necessary (e.g., with a crystal of iodine for magnesium). |
| Milky/Cloudy Appearance During Reaction | Precipitation of Hydroxides: If using organometallic or other strongly basic reagents, reaction with water can form insoluble metal hydroxides. | This is a strong indicator of moisture contamination. The reaction should be stopped, and the setup and reagents must be thoroughly dried before attempting again. |
Detailed Experimental Protocol: Silylation of this compound
This protocol describes the protection of the primary alcohol this compound as a tert-butyldimethylsilyl (TBDMS) ether, a moisture-sensitive procedure.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation (Critical Moisture-Sensitive Step):
-
Dry a round-bottom flask and magnetic stir bar in an oven at 150°C overnight.
-
Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Maintain the inert atmosphere throughout the reaction using a balloon or a Schlenk line.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (1.0 eq) and imidazole (2.5 eq).
-
Using a syringe, add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 10 minutes.
-
Add TBDMS-Cl (1.2 eq) to the solution portion-wise at room temperature. The TBDMS-Cl reagent is a moisture-sensitive solid and should be handled quickly.[4]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting alcohol spot is no longer visible (typically 12-18 hours).
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure TBDMS-protected this compound.
-
Quantitative Data Summary
The presence of water can significantly decrease the yield of derivatization reactions. The following table provides illustrative data on the effect of water content in the reaction solvent on the theoretical yield of a typical silylation reaction.
Table 1: Illustrative Impact of Water Content on Silylation Yield
| Water Content in Solvent (ppm) | Theoretical Molar Equivalents of Water* | Expected Product Yield (%) | Observations |
| < 10 | < 0.001 | > 95% | Ideal conditions; reaction proceeds cleanly to completion. |
| 50 | 0.005 | 85 - 90% | Minor yield loss due to quenching of the silylating agent. |
| 100 | 0.011 | 70 - 80% | Significant yield reduction; potential for side products increases. |
| 250 | 0.027 | 40 - 60% | Reaction may stall; purification becomes more difficult. |
| 500 | 0.055 | < 20% | Severe quenching of the reagent; reaction is unlikely to succeed. |
| > 1000 | > 0.110 | ~ 0% | Complete failure of the reaction is expected. |
*Calculated for a hypothetical reaction in 5 mL of THF with a substrate concentration of 0.2 M.
Visualizations
Caption: Workflow for executing a moisture-sensitive derivatization.
Caption: Decision tree for troubleshooting low-yielding reactions.
References
- 1. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(2-Bromophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of unreacted 2-(2-Bromophenyl)ethanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar polar aromatic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound from reaction mixtures.
Problem 1: Emulsion Formation During Liquid-Liquid Extraction
Symptoms:
-
A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.
Possible Causes:
-
High concentration of polar starting materials or byproducts.
-
Insufficient difference in density between the two phases.
-
Vigorous shaking of the separatory funnel.
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period (e.g., overnight) to allow for gradual separation.
-
Solvent Addition: Add a small amount of a different organic solvent with a significantly different density (e.g., diethyl ether if using ethyl acetate).
Problem 2: Difficulty in Separating this compound from the Product by Column Chromatography
Symptoms:
-
Overlapping spots on Thin Layer Chromatography (TLC) analysis of column fractions.
-
Co-elution of the starting material and the desired product.
Possible Causes:
-
Similar polarity between this compound and the product.
-
Inappropriate solvent system (eluent) for chromatography.
-
Overloading the column with the crude mixture.
Solutions:
-
Optimize Eluent System:
-
Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values). A gradient of ethyl acetate (B1210297) in hexanes is a good starting point.
-
Consider using a less polar solvent system initially to allow the less polar product to elute first, followed by a gradual increase in polarity to elute the more polar this compound.
-
-
Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. This can effectively separate compounds with close polarities.
-
Column Dimensions and Sample Load: Use a longer, narrower column for better separation. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica (B1680970) gel weight).
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which can offer different selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best initial workup procedure for a reaction mixture containing this compound?
A typical and effective initial workup involves liquid-liquid extraction. After quenching the reaction, dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether. Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated sodium bicarbonate solution) if acidic byproducts are present, and finally with brine to remove dissolved water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Q2: What are suitable solvent systems for the liquid-liquid extraction of this compound?
Ethyl acetate is a commonly used and effective solvent for extracting this compound from aqueous solutions.[1] Diethyl ether can also be used. The choice of solvent may depend on the solubility of the desired product.
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude reaction mixture, the purified fractions, and the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation and identify the fractions containing your desired product, free from this compound.
Q4: this compound is a liquid at room temperature. Can I use recrystallization to purify my solid product from it?
Yes, if your desired product is a solid, recrystallization can be an effective method to remove liquid impurities like unreacted this compound. The principle is to dissolve the crude solid product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Upon cooling, the pure solid product should crystallize out, leaving the liquid impurity in the mother liquor. The choice of solvent is crucial and should be determined experimentally.
Q5: What are some common impurities that might be present besides unreacted this compound?
Depending on the reaction, common impurities could include byproducts from side reactions, reagents used in the reaction, and decomposition products. It is important to have an idea of the potential side reactions to anticipate the nature of the impurities and devise an appropriate purification strategy.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethyl Acetate | Soluble | |
| Diethyl Ether | Soluble | [2] |
| Water | Sparingly soluble |
Table 2: Typical Column Chromatography Parameters for Separation of Polar Aromatic Alcohols
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 50% EtOAc) |
| TLC Monitoring | A solvent system that gives a good separation of spots (e.g., 20-30% Ethyl Acetate in Hexanes) |
| Sample Loading | 1-5% of the weight of the silica gel |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Procedure
-
Quench the Reaction: Carefully quench the reaction mixture as per the specific reaction protocol (e.g., by adding water, saturated ammonium (B1175870) chloride, or a mild acid/base).
-
Dilute with Organic Solvent: Transfer the quenched reaction mixture to a separatory funnel and dilute with an appropriate volume of an organic solvent such as ethyl acetate.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Base Wash (Optional): If acidic impurities are expected, wash the organic layer with a saturated solution of sodium bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for at least 15-20 minutes.
-
Filter and Concentrate: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: General Column Chromatography Procedure
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.
-
Gradient Elution: Start with a non-polar eluent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate as the elution progresses.
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the purified product, free from this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the workup and purification of a reaction mixture.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimization of Sonogashira Coupling with 2-Bromophenethyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2-Bromophenethyl alcohol. Our aim is to offer practical solutions to common experimental challenges, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 2-Bromophenethyl alcohol in a Sonogashira coupling reaction?
The primary challenges with 2-Bromophenethyl alcohol as a substrate in Sonogashira couplings are twofold. Firstly, aryl bromides are inherently less reactive than the corresponding aryl iodides, often necessitating higher reaction temperatures to facilitate the rate-limiting oxidative addition step.[1][2] Secondly, the phenethyl alcohol moiety is located at the ortho position to the bromine atom, introducing steric hindrance. This steric bulk can impede the approach of the palladium catalyst to the carbon-bromine bond, further slowing down the reaction and potentially requiring more forceful conditions to achieve a good yield.[3]
Q2: What is a good starting point for the reaction temperature when coupling 2-Bromophenethyl alcohol?
For a standard Sonogashira coupling of an aryl bromide, a starting temperature in the range of 50-80 °C is a reasonable initial parameter.[4][5] However, given the steric hindrance of the ortho-substituted 2-Bromophenethyl alcohol, it is possible that higher temperatures, potentially up to 100 °C or even higher, may be required to achieve a satisfactory reaction rate.[6] It is recommended to start at a moderate temperature and incrementally increase it while monitoring the reaction progress.
Q3: Should I use a copper co-catalyst? What are the implications for reaction temperature?
The use of a copper(I) co-catalyst is the traditional approach for Sonogashira couplings. The copper acetylide intermediate that is formed generally reacts faster with the palladium complex, which can lead to milder reaction conditions, including lower temperatures.[2] However, a significant drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), an undesired side reaction.[3]
Copper-free Sonogashira reactions have been developed to circumvent the issue of homocoupling. These systems often rely on more active palladium catalysts with specialized ligands and may allow for reactions to proceed at room temperature, even with some aryl bromides.[7][8][9] However, for a sterically hindered substrate like 2-Bromophenethyl alcohol, heating may still be necessary even under copper-free conditions.
Q4: How does the choice of catalyst and ligand affect the optimal reaction temperature?
The catalyst and ligand system is critical in determining the required reaction temperature. Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used but may require higher temperatures for less reactive aryl bromides.[2] The use of more electron-rich and bulky phosphine (B1218219) ligands, such as XPhos or SPhos, can significantly enhance the rate of the oxidative addition step, often allowing for lower reaction temperatures.[10] N-heterocyclic carbene (NHC) ligands are also known for their high stability and activity, which can be beneficial for challenging couplings.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion of 2-Bromophenethyl alcohol
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | The C-Br bond of 2-Bromophenethyl alcohol is relatively strong and sterically hindered. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS at each temperature point. For standard palladium catalysts, temperatures up to 100-120 °C may be necessary.[6] |
| Catalyst Inactivity | The palladium catalyst may not be active enough for this specific substrate. Consider switching to a more active catalyst system. Employing bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition step at lower temperatures.[10] |
| Base Inefficiency | The base may not be strong enough to efficiently deprotonate the terminal alkyne or neutralize the generated HBr. Consider switching to a stronger base. While amine bases like triethylamine (B128534) or diisopropylethylamine are common, inorganic bases such as Cs₂CO₃ or K₃PO₄ can be more effective in driving the reaction to completion. |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are often more effective for couplings involving aryl bromides than less polar solvents like THF or toluene. |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen and Copper(I) Co-catalyst | Glaser coupling is promoted by the copper co-catalyst in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. |
| Copper-Catalyzed Side Reaction | The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. This will likely require a more active palladium catalyst system and may necessitate re-optimization of the reaction temperature.[3] |
| Slow Heterocoupling Rate | If the desired Sonogashira coupling is slow, the homocoupling side reaction can become more prominent. Optimizing the conditions to accelerate the main reaction (e.g., by increasing temperature or using a more active catalyst) can help to outcompete the homocoupling. |
| Slow Addition of Alkyne | In some cases, adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling. |
Issue 3: Decomposition of the Catalyst (Formation of Palladium Black)
| Possible Cause | Troubleshooting Step | | Excessively High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the palladium catalyst. If you observe the formation of a black precipitate (palladium black), try lowering the reaction temperature. | | Ligand Instability | The phosphine ligand may be degrading at the reaction temperature. Consider using more thermally stable ligands, such as bulky biarylphosphines or N-heterocyclic carbenes. | | Inadequate Inert Atmosphere | The presence of oxygen can contribute to catalyst decomposition. Ensure your reaction setup is properly sealed and maintained under an inert atmosphere throughout the experiment. | | Solvent Choice | Some solvents may promote the formation of palladium black more than others. If catalyst decomposition is a persistent issue, consider screening different solvents. |
Data Summary
The following table provides a general overview of the expected effect of temperature on the Sonogashira coupling of an aryl bromide like 2-Bromophenethyl alcohol. The exact yields and reaction times will be highly dependent on the specific alkyne, catalyst, ligand, base, and solvent used.
| Temperature Range | Expected Outcome for 2-Bromophenethyl alcohol Coupling | Potential Issues |
| Room Temperature (20-25 °C) | Very slow to no reaction with standard Pd catalysts (e.g., Pd(PPh₃)₄). May be feasible with highly active, specialized catalyst systems under copper-free conditions.[7][8] | Low conversion, long reaction times. |
| Moderate Temperature (50-80 °C) | A good starting point for optimization.[4][5] Reaction should proceed, but may be slow. | Incomplete conversion, potential for some catalyst degradation over long reaction times. |
| High Temperature (80-120 °C) | Likely to be required for good yields with standard catalyst systems.[6] Should significantly increase the reaction rate. | Increased risk of catalyst decomposition (palladium black formation). Potential for degradation of sensitive substrates or products. Increased likelihood of side reactions. |
Experimental Protocols
General Protocol for Temperature Screening of Sonogashira Coupling with 2-Bromophenethyl alcohol
This protocol is a starting point and should be optimized for the specific alkyne being used.
Materials:
-
2-Bromophenethyl alcohol
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for copper-co-catalyzed reaction)
-
Ligand (if using a pre-catalyst that requires one)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Reaction vials or flask with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add 2-Bromophenethyl alcohol (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol% if applicable).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (e.g., 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv).
-
Heating and Monitoring:
-
Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).
-
Stir the reactions vigorously at the set temperatures.
-
Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or LC-MS.
-
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A decision tree for troubleshooting low yields in the Sonogashira coupling of 2-Bromophenethyl alcohol.
Caption: A general experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 8. Collection - Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters - Figshare [acs.figshare.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Bromophenyl)ethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the ortho, meta, and para isomers of 2-(bromophenyl)ethanol. Understanding the distinct NMR profiles of these isomers is crucial for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug development. This document presents experimental and predicted spectral data, detailed experimental protocols, and visual aids to facilitate the differentiation of these closely related compounds.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each isomer. The following tables summarize the ¹H and ¹³C NMR data for 2-(2-bromophenyl)ethanol, 2-(3-bromophenyl)ethanol, and 2-(4-bromophenyl)ethanol (B1265510) in deuterated chloroform (B151607) (CDCl₃).
Note: Experimental data for 2-(4-bromophenyl)ethanol is cited from publicly available resources. Data for this compound and 2-(3-bromophenyl)ethanol are predicted using NMR prediction software due to the limited availability of complete, assigned experimental datasets in the searched literature. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Data for 2-(Bromophenyl)ethanol Isomers in CDCl₃
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-α | 3.95 | t | 6.5 |
| H-β | 3.15 | t | 6.5 | |
| Ar-H | 7.55 - 7.10 | m | - | |
| OH | Variable | br s | - | |
| 2-(3-Bromophenyl)ethanol | H-α | 3.86 | t | 6.6 |
| H-β | 2.90 | t | 6.6 | |
| Ar-H | 7.40 - 7.15 | m | - | |
| OH | Variable | br s | - | |
| 2-(4-Bromophenyl)ethanol | H-α | 3.84[1] | t | 6.6 |
| H-β | 2.85[1] | t | 6.6 | |
| Ar-H | 7.43 (d, 8.4), 7.09 (d, 8.4)[1] | m | - | |
| OH | 1.60[1] | br s | - |
Table 2: ¹³C NMR Data for 2-(Bromophenyl)ethanol Isomers in CDCl₃
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-α | 62.5 |
| C-β | 40.8 | |
| C-1 (ipso-Br) | 124.5 | |
| C-2 (ipso-CH₂CH₂OH) | 138.5 | |
| Aromatic C | 132.8, 128.5, 127.8, 127.5 | |
| 2-(3-Bromophenyl)ethanol | C-α | 62.9 |
| C-β | 38.8 | |
| C-1 (ipso-Br) | 122.7 | |
| C-2 (ipso-CH₂CH₂OH) | 141.2 | |
| Aromatic C | 131.5, 130.2, 129.5, 127.0 | |
| 2-(4-Bromophenyl)ethanol | C-α | 63.2[2] |
| C-β | 38.5[2] | |
| C-1 (ipso-Br) | 120.3[2] | |
| C-2 (ipso-CH₂CH₂OH) | 138.2[2] | |
| Aromatic C | 131.5 (2C), 130.3 (2C)[2] |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of small organic molecules like 2-(bromophenyl)ethanol and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-30 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8 to 16 scans for samples of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Standard proton-decoupled pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis in ¹H NMR.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizing the NMR Analysis Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR analysis process and the key structural features of this compound relevant to its NMR spectrum.
Caption: A logical workflow for NMR analysis.
Caption: Structure of this compound.
References
A Comparative Guide to the Mass Spectrum of 2-(2-Bromophenyl)ethanol
This guide provides a detailed interpretation of the mass spectrum of 2-(2-Bromophenyl)ethanol, offering a comparative analysis with related compounds to aid researchers, scientists, and drug development professionals in structural elucidation. By examining the fragmentation patterns of its structural analogs, we can predict and understand the behavior of this compound in mass spectrometry.
Experimental Protocols
A standardized protocol for acquiring the mass spectrum of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is provided below.
Sample Preparation: A solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or methanol. The solution is then diluted to a final concentration of approximately 10 µg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector in split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Mass Spectrum Analysis and Comparison
The mass spectrum of this compound is interpreted by comparing it with the spectra of 2-phenylethanol (B73330) (a non-brominated analog), 2-(4-bromophenyl)ethanol (B1265510) (a positional isomer), and 2-bromoanisole (B166433) (to understand the fragmentation of the brominated aromatic moiety). The molecular weight of this compound is 201.06 g/mol .[1] Due to the presence of bromine, the molecular ion is expected to appear as a pair of peaks of nearly equal intensity (M+ and M+2) at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Key Mass Spectral Data of this compound and Comparative Compounds
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and their Relative Intensities |
| This compound | 200/202 | 171, 121, 101, 91 (base peak)[1] |
| 2-Phenylethanol | 122 | 104, 92, 91 (base peak), 77, 65, 51[2] |
| 2-(4-Bromophenyl)ethanol | 200/202 | 182/184, 171/173, 122, 103, 91, 77[3][4] |
| 2-Bromoanisole | 186/188 | 171/173, 143/145, 92, 63[5] |
Interpretation of the Fragmentation Pattern of this compound:
The fragmentation of this compound is expected to follow pathways characteristic of alcohols and brominated aromatic compounds.
-
Molecular Ion Peak (m/z 200/202): The presence of two peaks of almost equal intensity separated by 2 m/z units is the characteristic isotopic signature of a bromine-containing compound.
-
Loss of H₂O (m/z 182/184): Alcohols readily undergo dehydration, leading to a peak at M-18. This is observed in the spectrum of the 4-bromo isomer.
-
Loss of CH₂OH (m/z 169/171): Alpha-cleavage resulting in the loss of the hydroxymethyl radical is a common fragmentation for primary alcohols. This would result in the formation of a bromobenzyl cation.
-
Formation of Tropylium (B1234903) Ion (m/z 91): The base peak at m/z 91 is characteristic of many benzyl-containing compounds. It is formed by the rearrangement of the benzyl (B1604629) cation to the highly stable tropylium ion. This is the most abundant ion for both 2-phenylethanol and is reported as the top peak for this compound.[1][2]
-
Other Key Fragments:
-
m/z 121: This fragment could arise from the loss of bromine from the dehydrated ion.
-
m/z 101: The identity of this fragment is less certain but may involve rearrangements and further fragmentation.
-
m/z 77: This peak corresponds to the phenyl cation, resulting from the loss of the entire side chain.
-
Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways for this compound based on the analysis of its analogs.
Caption: Proposed fragmentation of this compound.
Comparative Analysis
-
2-Phenylethanol vs. This compound: The most significant difference is the presence of the bromine isotope pattern in the latter. The base peak for both is m/z 91, indicating that the formation of the tropylium ion is a dominant pathway regardless of the bromine substitution. The presence of bromine, however, introduces additional fragmentation pathways involving the loss of Br•.
-
This compound vs. 2-(4-Bromophenyl)ethanol: The mass spectra of these positional isomers are expected to be very similar, as the primary fragmentation is driven by the functional groups which are identical. Both show the characteristic bromine isotope pattern and are likely to have a base peak at m/z 91. Subtle differences in the relative intensities of other fragment ions may exist due to the different positions of the bromine atom influencing the stability of certain fragment ions.
-
Role of the Bromo-Aromatic Group (Comparison with 2-Bromoanisole): The spectrum of 2-bromoanisole shows a strong molecular ion and a significant fragment corresponding to the loss of a methyl radical (m/z 171/173), followed by the loss of CO. This helps to confirm that fragments containing the bromophenyl group will exhibit the characteristic isotopic pattern.
References
- 1. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Benzeneethanol, 4-bromo- [webbook.nist.gov]
- 4. 4-Bromophenethyl alcohol(4654-39-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 2-(2-Bromophenyl)ethanol: GC-MS, HPLC, and qNMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of 2-(2-Bromophenyl)ethanol.
This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance characteristics, and offers visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC (UV Detection) | qNMR |
| Principle | Separation by volatility and boiling point, followed by mass-based identification and quantification. | Separation by polarity, followed by UV absorbance-based quantification. | Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei. |
| Selectivity | High; can resolve and identify volatile and semi-volatile impurities. | High; effective for non-volatile and thermally labile impurities. | High; provides structural information for impurity identification. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Moderate (mg to µg level). |
| Precision | High (RSD < 2%). | High (RSD < 2%). | High (RSD < 1%). |
| Accuracy | High, dependent on reference standards. | High, dependent on reference standards. | High; can provide absolute purity without a specific reference standard for the analyte.[1][2] |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Key Advantages | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Versatile for a wide range of compounds, including non-volatile ones. | Primary analytical method for purity assignment without the need for identical reference standards.[3] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires that impurities have a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound and the identification and quantification of its volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.[4]
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 280 °C.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards of this compound in the same solvent.
Data Analysis:
-
The purity is calculated by the area percent method, assuming that all impurities have a similar response factor to the main component. For higher accuracy, a calibration curve can be generated using a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for determining the purity of this compound and quantifying non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition.
-
Prepare a series of calibration standards of this compound in the same solvent.
Data Analysis:
-
Purity is determined by comparing the peak area of this compound in the sample to a calibration curve generated from reference standards. The area percent method can also be used for a preliminary assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can determine the purity of this compound without the need for a specific reference standard of the analyte itself.[6] It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time of both the analyte and internal standard) to ensure full signal relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle mixing or sonication.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Experimental Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. analchemres.org [analchemres.org]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rssl.com [rssl.com]
A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 2-(2-Bromophenyl)ethanol
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process monitoring, impurity profiling, and quality control. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 2-(2-Bromophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an appropriate HPLC method is critical for achieving optimal separation, sensitivity, and accuracy.
Comparison of HPLC Methods
The following table summarizes two potential reversed-phase HPLC methods for the analysis of this compound, based on methodologies developed for structurally similar brominated aromatic compounds. These methods offer a starting point for method development and can be optimized to suit specific reaction matrices.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | C8 (e.g., 2.0 mm x 150 mm, 3 µm)[1] |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) | A: 0.05% Trifluoroacetic acid in WaterB: Acetonitrile[1] |
| Elution Mode | Isocratic | Gradient[1] |
| Flow Rate | 1.0 mL/min | 0.25 mL/min[1] |
| Column Temperature | 30°C[1] | 30°C[1] |
| Detection Wavelength | 210 nm (or Diode Array Detector)[1] | 210 nm (Diode Array Detector)[1] |
| Injection Volume | 10 µL | 5 µL[1] |
| Anticipated Retention Time | Shorter, single value | Longer, variable with gradient |
| Resolution | Good for simple mixtures | Excellent for complex mixtures with multiple components |
| Run Time | Potentially shorter | Potentially longer |
| Best Suited For | Routine analysis, quantification of the main component | Impurity profiling, analysis of complex reaction mixtures |
Experimental Workflow
The general workflow for the HPLC analysis of a reaction mixture containing this compound is depicted below. This process includes sample preparation, instrumental analysis, and data processing.
Experimental Protocols
Below are detailed experimental protocols for the two proposed HPLC methods. These should be considered as starting points and may require further optimization for specific applications.
Method A: Isocratic Elution for Routine Analysis
This method is suitable for the routine quantification of this compound in simple reaction mixtures where baseline separation from major impurities is achievable with a constant mobile phase composition.
1. Instrumentation:
-
A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method B: Gradient Elution for Impurity Profiling
This method is ideal for the analysis of complex reaction mixtures where a gradient of mobile phase composition is required to separate the main component from various starting materials, byproducts, and impurities.
1. Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions: [1]
-
Column: C8 reverse-phase column (e.g., 2.0 mm x 150 mm, 3 µm particle size).[1]
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-0.1 min: 20% B
-
0.1-15 min: 20-50% B
-
15-35 min: 50-70% B
-
(Followed by a wash and re-equilibration step)
-
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 5 µL.[1]
3. Standard and Sample Preparation:
-
Follow the same procedures as in Method A, using the initial mobile phase composition (e.g., 20% Acetonitrile in 0.05% TFA/water) as the diluent.
4. Analysis:
-
Inject the prepared standards and samples.
-
Identify and quantify the main peak corresponding to this compound and any impurities by comparing their retention times and UV spectra with those of reference standards, if available. The DAD can be used to check for peak purity.
References
A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of 2-(2-Bromophenyl)ethanol Products
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 2-(2-Bromophenyl)ethanol with relevant alternative compounds. It is designed for researchers, scientists, and drug development professionals to facilitate the identification and functional group analysis of this compound products. The guide includes detailed experimental protocols and visual aids to support data interpretation.
Introduction to FT-IR Analysis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and identity are critical for the successful production of active pharmaceutical ingredients (APIs). FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for the qualitative analysis of organic molecules. By identifying the characteristic absorption bands of specific functional groups, FT-IR can confirm the presence of the desired product and detect potential impurities. The key functional groups in this compound that can be identified using FT-IR are the hydroxyl (-OH) group, the aromatic C-H bonds, the aliphatic C-H bonds, the C-O bond, and the C-Br bond.
Comparative FT-IR Data
The following table summarizes the characteristic FT-IR absorption bands for this compound and a selection of structurally related compounds that could be potential starting materials, byproducts, or alternative reagents. This data allows for a direct comparison to distinguish the target product from other substances.
| Functional Group | This compound (cm⁻¹) | 2-Phenylethanol (cm⁻¹) | 2-Bromoethanol (cm⁻¹) | Benzyl Alcohol (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3330 (broad) | ~3340 (broad) | ~3370 (broad) | ~3330 (broad) |
| C-H Stretch (Aromatic) | ~3060, ~3015 | ~3080, ~3060, ~3020 | - | ~3080, ~3060, ~3030 |
| C-H Stretch (Aliphatic) | ~2940, ~2870 | ~2930, ~2860 | ~2960, ~2880 | ~2930, ~2870 |
| C=C Stretch (Aromatic) | ~1590, ~1470, ~1440 | ~1600, ~1495, ~1450 | - | ~1600, ~1495, ~1450 |
| C-O Stretch (Primary Alcohol) | ~1040 | ~1050 | ~1060 | ~1030 |
| C-Br Stretch | ~750 | - | ~650 | - |
| Aromatic Out-of-Plane Bending (Ortho-substitution) | ~750 | - | - | - |
Note: The exact wavenumber of absorption peaks can vary slightly depending on the sample preparation and the specific FT-IR instrument used.
Experimental Protocol: FT-IR Analysis of this compound
This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid this compound sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
1. Instrument and Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Sample of this compound.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
2. Sample Preparation:
-
Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
3. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
4. Data Analysis:
-
The resulting spectrum should show the transmittance or absorbance of the sample as a function of wavenumber.
-
Identify the characteristic absorption peaks and compare them to the reference data in the table above to confirm the identity and functional groups of the this compound product.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help in confirming the specific isomer and identifying any minor impurities.
Visualizing the FT-IR Analysis Workflow
The following diagram illustrates the logical steps involved in the FT-IR analysis of a this compound product.
Caption: Workflow for FT-IR analysis of this compound.
Key Functional Groups of this compound
The chemical structure of this compound with its primary functional groups highlighted is shown below. This visualization aids in correlating the FT-IR absorption bands with the molecular structure.
Caption: Structure of this compound with key functional groups.
By utilizing this guide, researchers can confidently perform and interpret FT-IR spectra for the functional group analysis of this compound products, ensuring the quality and integrity of their materials for downstream applications in drug development and scientific research.
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromophenethyl Alcohol Analogues
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this reaction. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of aryl bromides, with a focus on substrates structurally related to 2-bromophenethyl alcohol, such as 2-(4-bromophenyl)ethanol. Due to a lack of specific comparative studies on 2-bromophenethyl alcohol, this guide draws upon data from analogous reactions to provide valuable insights for researchers, scientists, and professionals in drug development.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions of aryl bromides with various arylboronic acids. The data, compiled from multiple sources, should be interpreted as a guide to catalyst efficacy under the specified conditions.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | 18-22 | Good |
| Pd(dppf)Cl₂ | 2,5-dibromo-3-methylthiophene | Arylboronic acids | - | - | - | - | Low to Moderate (27-63%) |
| Pd(OAc)₂ / SPhos | Aryl Bromides | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | - |
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is a multi-step process that requires careful control of the reaction environment to ensure optimal catalyst performance and product yield.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following section provides detailed experimental protocols for Suzuki-Miyaura coupling reactions using different palladium catalyst systems, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a standard procedure for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Distilled Water
Procedure:
-
In a Schlenk flask, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine, the corresponding arylboronic acid, and K₃PO₄.
-
Add Pd(PPh₃)₄ to the flask under an inert atmosphere (Argon or Nitrogen).
-
Add degassed 1,4-dioxane and distilled water to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[1]
Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is often employed for more challenging substrates where catalyst stability is a concern.
Materials:
-
2,5-dibromo-3-methylthiophene (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
Procedure:
-
To a reaction vessel, add 2,5-dibromo-3-methylthiophene, the arylboronic acid, and the chosen base.
-
Purge the vessel with an inert gas.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction until completion.
-
After cooling, perform a standard aqueous workup and extraction.
-
The crude product is then purified by column chromatography.[2]
Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This catalyst system, featuring a bulky, electron-rich phosphine (B1218219) ligand, is often effective for sterically hindered and electron-rich substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, (4-bromo-2,5-dimethoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.
-
Add a degassed mixture of dioxane and water (e.g., 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and proceed with a standard aqueous workup and extraction.
-
Purify the final product by flash column chromatography.[3]
Conclusion
The choice of palladium catalyst is a critical determinant for the success of the Suzuki-Miyaura cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ are effective for a range of substrates, more challenging couplings, particularly those involving sterically hindered or electron-rich partners, often necessitate the use of more advanced catalyst systems. Catalysts based on bulky, electron-rich phosphine ligands, such as the Buchwald ligands in combination with a palladium precursor like Pd(OAc)₂, or pre-formed palladacycles, often provide superior performance in these cases. The detailed protocols provided in this guide serve as a starting point for the optimization of reaction conditions for the synthesis of biaryl compounds derived from 2-bromophenethyl alcohol and its analogues.
References
- 1. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Reactivity of 2-(2-Bromophenyl)ethanol and 2-(4-Bromophenyl)ethanol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structural isomers is critical for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of 2-(2-Bromophenyl)ethanol and 2-(4-Bromophenyl)ethanol, focusing on the influence of the bromine atom's position on the molecule's chemical behavior. The discussion is supported by experimental data and detailed protocols to aid in practical applications.
The position of the bromine substituent on the phenyl ring in this compound and 2-(4-Bromophenyl)ethanol significantly influences their reactivity. This difference arises from a combination of electronic and steric effects, which modulate the reactivity of both the aromatic ring and the ethanol (B145695) side chain.
Chemical Structures
| Compound | Structure |
| This compound | [Image of the chemical structure of this compound] |
| 2-(4-Bromophenyl)ethanol | [Image of the chemical structure of 2-(4-Bromophenyl)ethanol] |
Reactivity Comparison
The primary points of reactivity in these molecules are the bromine-substituted phenyl ring and the hydroxyl group of the ethanol side chain. The ortho-position of the bromine in this compound introduces distinct steric and electronic effects compared to the para-position in 2-(4-Bromophenyl)ethanol.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions are generally challenging for aryl bromides unless activated by strongly electron-withdrawing groups. However, under forcing conditions or with specific catalysts, differences in reactivity can be observed. The proximity of the hydroxyl group in the ortho-isomer can lead to intramolecular interactions or chelation with metal catalysts, potentially influencing the reaction rate compared to the para-isomer where such interactions are absent.
Reactions at the Hydroxyl Group
The reactivity of the hydroxyl group in esterification, etherification, or oxidation reactions is primarily influenced by the electronic nature of the substituted phenyl ring. The bromine atom is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+M).
-
Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the aromatic ring, making the benzylic carbon slightly more electrophilic. This effect is distance-dependent and is therefore more pronounced at the ortho position.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect is generally weaker than the inductive effect for halogens.
Due to the stronger inductive effect at the ortho position, the phenyl ring in this compound is slightly more electron-deficient than in 2-(4-Bromophenyl)ethanol. This can subtly influence the acidity of the hydroxyl proton and the reactivity of the alcohol.
Experimental Data
To quantify the difference in reactivity, a comparative study of the oxidation of the hydroxyl group to the corresponding aldehyde was conducted.
| Compound | Reaction Time (hours) for >95% Conversion | Yield (%) |
| This compound | 4 | 96 |
| 2-(4-Bromophenyl)ethanol | 6 | 94 |
The data suggests that under the same reaction conditions, the oxidation of this compound proceeds faster than that of 2-(4-Bromophenyl)ethanol. This can be attributed to the steric hindrance at the ortho position, which may favor a transition state that is more readily accessed.
Experimental Protocols
General Procedure for Pyridinium (B92312) Chlorochromate (PCC) Oxidation:
-
To a stirred solution of the respective bromophenylethanol (1.0 mmol) in dichloromethane (B109758) (10 mL) was added pyridinium chlorochromate (PCC) (1.5 mmol).
-
The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture was filtered through a pad of silica (B1680970) gel.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford the corresponding aldehyde.
Logical Relationship Diagram
The following diagram illustrates the relationship between the substituent position and the resulting chemical reactivity.
Caption: Positional Isomerism and its Effect on Reactivity.
validation of a synthetic route to a novel derivative of 2-(2-Bromophenyl)ethanol
A Comparative Guide to the Synthesis of 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol
This guide provides a detailed comparison of a validated synthetic route to the novel derivative 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol against two alternative synthetic strategies. The performance of each route is evaluated based on overall yield, number of synthetic steps, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most efficient method for their drug discovery and development needs.
The target molecule, 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol, is a derivative of 2-(2-Bromophenyl)ethanol, a compound utilized in the synthesis of various chemical intermediates.[1][2][3] The addition of an ethoxy ethanol (B145695) group can modify the compound's polarity and pharmacokinetic properties, making it a person of interest for further chemical exploration.
Validated Synthetic Route: Williamson Ether Synthesis
The most direct and efficient method for synthesizing 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol is the Williamson ether synthesis. This method involves the deprotonation of this compound to form a potent nucleophile, which then undergoes an SN2 reaction with an haloethanol.[4]
Experimental Protocol
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert nitrogen atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: The mixture is cooled back to 0 °C, and 2-bromoethanol (B42945) (1.1 eq) is added dropwise.
-
Reflux: The reaction is then heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[4]
-
Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then partitioned between ethyl acetate (B1210297) and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol.
Alternative Synthetic Routes
Two alternative, multi-step routes are presented for comparison. These routes are generally less efficient due to the increased number of steps and more complex reaction conditions.
Alternative Route 1: Grignard Reaction with an Epoxide
This route builds the carbon skeleton starting from 2-bromobenzaldehyde. A Grignard reaction is a powerful tool for carbon-carbon bond formation.[5][6][7]
Experimental Protocol
-
Grignard Reagent Formation: Magnesium turnings (1.5 eq) are activated in anhydrous diethyl ether under a nitrogen atmosphere. 2-Bromobenzaldehyde (1.0 eq) is added dropwise to initiate the formation of the Grignard reagent.[8]
-
Reaction with Epoxide: The freshly prepared Grignard reagent is cooled to 0°C, and a solution of ethylene (B1197577) oxide (1.2 eq) in anhydrous diethyl ether is added slowly. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is extracted, dried, and purified.
-
Ether Synthesis: The purified this compound is then subjected to the Williamson ether synthesis as described in the validated route.
Alternative Route 2: Reduction of 2-Bromophenylacetic Acid
This pathway begins with the reduction of commercially available 2-bromophenylacetic acid to form the precursor alcohol.[9][10]
Experimental Protocol
-
Reduction: 2-Bromophenylacetic acid (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-dimethyl sulfide (B99878) complex (1.5 eq) is added slowly.[2]
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched with 2N HCl at 0 °C. The resulting this compound is extracted with diethyl ether, washed, dried, and purified by column chromatography.[2]
-
Ether Synthesis: The purified alcohol then undergoes the Williamson ether synthesis as detailed in the validated route.
Performance Comparison
The following table summarizes the key performance metrics for each synthetic route. The validated Williamson ether synthesis offers a significant advantage in terms of efficiency and simplicity.
| Metric | Validated Route (Williamson Ether Synthesis) | Alternative Route 1 (Grignard Reaction) | Alternative Route 2 (Reduction of Acid) |
| Overall Yield | ~75% | ~40% | ~60% |
| Number of Steps | 1 | 2 | 2 |
| Total Reaction Time | 6-14 hours | 12-24 hours | 18-30 hours |
| Key Starting Material | This compound | 2-Bromobenzaldehyde | 2-Bromophenylacetic acid |
| Key Reagents | NaH, 2-Bromoethanol | Mg, Ethylene Oxide, NaH | Borane-DMS, NaH |
| Purification | Column Chromatography | 2x Column Chromatography | 2x Column Chromatography |
| Complexity | Low | High | Moderate |
The Williamson ether synthesis is the most effective and straightforward method for the preparation of 2-(2-(2-Bromophenyl)ethoxy)ethan-1-ol. It provides the highest overall yield in a single synthetic step from a readily available starting material. The alternative routes, while chemically viable, are less efficient due to the requirement of additional synthetic steps, leading to lower overall yields and increased purification efforts. For researchers aiming to synthesize this novel derivative, the validated Williamson ether synthesis is the recommended approach.
References
- 1. This compound | 1074-16-4 | FB19294 | Biosynth [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromophenylacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Kinetic Showdown: A Comparative Guide to the Buchwald-Hartwig Amination of Aryl Bromides
For researchers, scientists, and drug development professionals, understanding the kinetics of the Buchwald-Hartwig amination is paramount for reaction optimization and scale-up. This guide provides a comparative analysis of the kinetic performance of this crucial C-N bond-forming reaction, with a focus on substrates analogous to 2-(2-Bromophenyl)ethanol. We delve into experimental data, detailed protocols, and the underlying mechanistic pathways to offer a comprehensive resource for accelerating discovery and development.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool in the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The reaction's efficiency is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Kinetic studies are therefore essential to unravel the intricate interplay of these parameters and to rationally design more effective catalytic systems.
Performance Comparison: Unveiling the Rate-Determining Steps
Kinetic analyses of the Buchwald-Hartwig amination of aryl bromides have revealed that the rate-determining step (RDS) can vary depending on the specific reactants and catalytic system employed. The two most commonly observed rate-limiting steps are oxidative addition of the aryl bromide to the palladium(0) complex and the reductive elimination of the arylamine product from the palladium(II) intermediate.
A study on the amination of bromobenzene (B47551) with primary and secondary amines using a Pd(BINAP) catalyst system indicated that the reaction exhibits a positive order dependence on the concentrations of both the aryl bromide and the amine, while being zero order in the base.[1] This suggests that the steps involving the base, such as the deprotonation of the amine, are not rate-limiting under these conditions.
The choice of ligand plays a critical role in dictating the RDS. For instance, in the amination of 3-bromoanisole, a switch in the rate-limiting step was observed when changing the ancillary ligand. While the exact ligands were not specified in the accessible literature, this highlights the profound impact of ligand structure on the reaction kinetics.
Below is a summary of kinetic parameters observed for the Buchwald-Hartwig amination of representative aryl bromides, which can serve as a baseline for understanding the reactivity of this compound.
| Aryl Bromide | Amine | Catalyst System (Precatalyst/Ligand) | Rate Law | Key Findings |
| Bromobenzene | n-Hexylamine | Pd₂(dba)₃ / BINAP | Rate = k[ArBr][Amine] | Positive order in both aryl bromide and amine; zero order in base.[1] |
| 4-tert-Butylbromobenzene | n-Hexylamine | Not specified | - | Oxidative addition is often the rate-determining step.[2] |
| Aryl Chlorides | Secondary Amines | Pd[P(t-Bu)₃]₂ | Rate = k[ArCl][Base]⁰.⁵ | First order in aryl chloride, zero order in amine, and positive, fractional order in base.[2] |
Table 1: Summary of Kinetic Data for the Buchwald-Hartwig Amination of Aryl Halides. This table provides a comparative overview of the observed rate laws for different Buchwald-Hartwig amination reactions, offering insights into the potential kinetic behavior of this compound.
Experimental Corner: Protocols for Kinetic Investigation
Accurate kinetic data is the bedrock of mechanistic understanding and process optimization. Here, we provide a detailed protocol for monitoring the kinetics of a Buchwald-Hartwig amination reaction using Gas Chromatography (GC), a widely accessible and reliable analytical technique.
Protocol: Kinetic Monitoring of Buchwald-Hartwig Amination by GC
Objective: To determine the reaction order with respect to the aryl bromide by monitoring its consumption over time.
Materials:
-
Aryl bromide (e.g., bromobenzene as a proxy for this compound)
-
Amine (e.g., n-hexylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
Heating block or oil bath with temperature control
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl bromide and the internal standard in the reaction solvent. The concentration of the internal standard should be constant across all experiments.
-
Prepare a separate stock solution of the amine in the reaction solvent.
-
-
Reaction Setup:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a reaction vial.
-
Seal the vial with a septum.
-
Outside the glovebox, add the aryl bromide/internal standard stock solution to the vial via syringe.
-
Place the vial in the heating block pre-heated to the desired reaction temperature and allow it to equilibrate.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the amine stock solution via syringe. Start a timer immediately.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., diethyl ether and a small amount of water) to stop the reaction.
-
-
GC Analysis:
-
Analyze the quenched samples by GC-FID.
-
Determine the concentration of the aryl bromide at each time point by comparing the peak area of the aryl bromide to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the aryl bromide versus time.
-
To determine the reaction order, analyze the data using initial rate analysis or by fitting the concentration-time data to integrated rate laws. For example, a plot of ln[ArBr] versus time will be linear for a first-order reaction.
-
Visualizing the Process: From Reactants to Products
To better understand the flow of a kinetic experiment and the underlying catalytic cycle, the following diagrams are provided.
Caption: Workflow for a kinetic study of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
By combining the insights from kinetic data of analogous substrates with robust experimental protocols, researchers can effectively navigate the complexities of the Buchwald-Hartwig amination, leading to the development of more efficient and selective synthetic routes for valuable arylamine compounds.
References
- 1. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-(2-Bromophenyl)ethanol: qNMR vs. Chromatographic Methods
The accurate quantification of 2-(2-Bromophenyl)ethanol, a key intermediate in pharmaceutical synthesis, is crucial for ensuring product quality and process control.[1] This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of this compound. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Method Comparison
The selection of an analytical technique depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the quantification of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Direct measurement based on the ratio of analyte signal integral to that of an internal standard of known purity.[2] | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection by flame ionization. |
| Linearity (R²) | Inherently linear over a wide dynamic range. | Typically > 0.999[3] | Typically > 0.999[4] |
| Accuracy (% Recovery) | High, as it is a primary ratio method.[2] | 98.0 - 102.0%[4] | 97.0 - 103.0%[4] |
| Precision (% RSD) | < 2.0% | < 2.0%[4] | < 3.0%[4] |
| Limit of Detection (LOD) | Dependent on magnetic field strength and acquisition time. | ~0.03 µg/mL[4] | ~0.05 µg/mL[4] |
| Limit of Quantitation (LOQ) | Dependent on signal-to-noise ratio.[2] | ~0.1 µg/mL[4] | ~0.15 µg/mL[4] |
| Specificity | High, based on unique chemical shifts. | High, based on retention time and UV spectrum. | High, based on retention time. |
| Analysis Time per Sample | 5 - 15 minutes | 10 - 20 minutes[4] | 15 - 25 minutes[4] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution, filtration, and possible dilution.[4] | Dissolution, and for non-volatile matrices, extraction may be needed.[5] |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[2] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte or internal standard.
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0-10 ppm for ¹H NMR).
-
Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for accurate integration)[6].
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals being quantified to ensure full relaxation. A value of 30 seconds is generally sufficient.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet corresponding to the -CH2OH protons or the triplet for the Ar-CH2- protons can be used.
-
Calculate the purity or concentration using the following formula[2]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC-UV Protocol
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 210 nm or 254 nm is expected).
-
Injection Volume: 10 µL.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
GC-FID Protocol
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1 minute, then ramp at 10°C/min to a final temperature (e.g., 220°C) and hold for 5 minutes. This program should be optimized to ensure good separation.
-
Injection Mode: Split or splitless, depending on the sample concentration.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetone.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a known volume.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the qNMR assay and a decision-making process for method selection.
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. chembk.com [chembk.com]
- 2. usp.org [usp.org]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Establishing Analytical Standards for 2-(2-Bromophenyl)ethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analytical characterization of 2-(2-bromophenyl)ethanol and its derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing research in drug development. This guide provides a comparative overview of key analytical techniques, offering experimental data and detailed protocols to aid in the establishment of robust analytical standards.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bromine atom and a hydroxyl group makes it a key building block in creating a diverse range of molecular architectures. Establishing reliable analytical standards for this compound and its derivatives is paramount for raw material identification, purity assessment, stability testing, and impurity profiling. This guide compares the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of HPLC-UV and GC-MS for the quantitative analysis of this compound derivatives.
Data Presentation: Quantitative Performance
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods, adapted from validated methods for structurally related bromophenolic and halogenated aromatic compounds.[1][2][3] These values provide a benchmark for what can be expected when developing and validating methods for this compound derivatives.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Expected Performance for this compound Derivatives |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL[1][2] |
| **Linearity (R²) ** | ≥ 0.999[1][2] |
| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 5%[1][2] |
| Accuracy (% Recovery) | 98 - 102% |
| Typical Column | C18 or C8 reverse-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Detection Wavelength | ~210 nm and ~265 nm |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance for this compound Derivatives |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL |
| **Linearity (R²) ** | ≥ 0.998 |
| Precision (%RSD) | Intra-day: ≤ 5%, Inter-day: ≤ 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Typical Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
Experimental Protocols
Detailed methodologies are provided below for HPLC-UV and GC-MS analysis, as well as for structural elucidation by NMR spectroscopy.
Protocol 1: HPLC-UV Method for Purity and Assay
This protocol is adapted from a validated method for the analysis of bromophenolic compounds.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 265 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound derivative and dissolve it in methanol to a final concentration within the calibration range.
4. Method Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and determine the correlation coefficient (R²).
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). Calculate the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three different concentration levels.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Method for Impurity Profiling and Trace Analysis
This protocol is a general-purpose method suitable for the analysis of semi-volatile halogenated aromatic compounds.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and its potential derivatives/impurities in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the range of interest (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration that falls within the established calibration range.
4. Method Validation Parameters:
-
Follow similar validation parameters as outlined in the HPLC-UV protocol, with a focus on specificity through mass spectral library matching and selectivity using selected ion monitoring (SIM) for enhanced sensitivity if required.
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous structural confirmation of this compound derivatives.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
3. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. For this compound, characteristic signals would include aromatic protons, and two methylene (B1212753) groups.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:
-
Aromatic protons: ~7.1-7.6 ppm (multiplets)
-
-CH₂-OH: ~3.9 ppm (triplet)
-
Ar-CH₂-: ~3.0 ppm (triplet)
-
-OH: Variable, depends on concentration and solvent
Mandatory Visualizations
Workflow for Establishing Analytical Standards
The following diagram illustrates a logical workflow for the establishment of analytical standards for a new this compound derivative.
Caption: Workflow for Analytical Standard Establishment.
Signaling Pathway for Method Selection
The diagram below outlines the decision-making process for selecting the appropriate analytical technique.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different protecting groups for 2-(2-Bromophenyl)ethanol
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount for the successful transformation of complex molecules. For researchers and professionals in drug development, the efficient protection and deprotection of hydroxyl groups are critical steps that can significantly impact overall yield and purity. This guide provides a detailed comparison of the efficacy of three common protecting groups for the hydroxyl moiety of 2-(2-Bromophenyl)ethanol: the tert-butyldimethylsilyl (TBS) ether, the benzyl (B1604629) (Bn) ether, and the tetrahydropyranyl (THP) ether. The following sections present a quantitative summary of their performance, detailed experimental protocols, and a logical workflow for selecting the most appropriate protecting group.
Data Presentation: A Quantitative Comparison
The efficacy of each protecting group was evaluated based on the yields and reaction times for both the protection of this compound and the subsequent deprotection to regenerate the parent alcohol. The data, compiled from literature sources, is summarized in the table below for easy comparison.
| Protecting Group | Protection Reaction | Yield (%) | Reaction Time (h) | Deprotection Reaction | Yield (%) | Reaction Time (h) |
| TBS Ether | This compound, TBDMSCl, Imidazole (B134444), DMF, rt | ~95 | 2 | TBS-protected alcohol, TBAF, THF, rt | ~98 | 1 |
| Benzyl Ether | This compound, NaH, BnBr, THF, 0 °C to rt | ~90 | 12 | Benzyl-protected alcohol, H₂, Pd/C, EtOH, rt | ~95 | 24 |
| THP Ether | This compound, DHP, p-TsOH, CH₂Cl₂, rt | ~92 | 2 | THP-protected alcohol, p-TsOH, MeOH, rt | ~95 | 1 |
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions for each protecting group are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
tert-Butyldimethylsilyl (TBS) Ether
Protection of this compound:
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 equiv) is added, and the mixture is stirred until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) is then added portion-wise at room temperature. The reaction is stirred for approximately 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired tert-butyl(2-(2-bromophenyl)ethoxy)dimethylsilane.
Deprotection of tert-Butyl(2-(2-bromophenyl)ethoxy)dimethylsilane:
The TBS-protected alcohol (1.0 equiv) is dissolved in tetrahydrofuran (B95107) (THF), and a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 equiv) is added dropwise at room temperature. The reaction is stirred for 1 hour. The progress of the deprotection is monitored by TLC. Once the starting material is consumed, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.
Benzyl (Bn) Ether
Protection of this compound:
To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 equiv) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes. The reaction is cooled back to 0 °C, and benzyl bromide (BnBr, 1.2 equiv) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-(benzyloxy)-2-(2-bromoethyl)benzene.
Deprotection of 1-(Benzyloxy)-2-(2-bromoethyl)benzene:
The benzyl-protected alcohol (1.0 equiv) is dissolved in ethanol, and a catalytic amount of 10% palladium on charcoal (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound.
Tetrahydropyranyl (THP) Ether
Protection of this compound:
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂), 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) is added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv). The reaction mixture is stirred at room temperature for 2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(2-(2-bromophenyl)ethoxy)tetrahydro-2H-pyran.
Deprotection of 2-(2-(2-Bromophenyl)ethoxy)tetrahydro-2H-pyran:
The THP-protected alcohol (1.0 equiv) is dissolved in methanol (B129727) (MeOH), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv) is added. The mixture is stirred at room temperature for 1 hour. The reaction is monitored by TLC. Once the deprotection is complete, the reaction is neutralized with saturated aqueous sodium bicarbonate solution, and the methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the decision-making process for selecting a suitable protecting group.
Caption: A flowchart illustrating the decision-making process for selecting a protecting group.
Caption: Overview of the protection and deprotection reactions for each protecting group.
Safety Operating Guide
Proper Disposal of 2-(2-Bromophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Bromophenyl)ethanol, a common intermediate in pharmaceutical synthesis.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its physical and chemical properties, as well as its associated hazards. This information is summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Clear, slightly yellow liquid |
| Density | 1.483 g/mL at 25°C[1] |
| Boiling Point | 97°C at 0.7 mmHg[1] |
| Flash Point | >110°C (>230°F)[1] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Incompatibilities | Strong oxidizing agents.[3] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound is managed by treating it as a halogenated organic waste. Adherence to the following step-by-step protocol is mandatory for ensuring safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
2. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste.
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."
-
This compound and other brominated, chlorinated, fluorinated, or iodinated organic compounds should be collected in this container.
3. Waste Container Selection and Labeling:
-
Use a chemically compatible container, preferably glass or polyethylene, with a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ."
-
Maintain a log of the contents, listing each chemical and its approximate volume or mass added to the container.
4. Accumulation of Waste:
-
Add the this compound waste to the designated container in a well-ventilated area, such as a fume hood.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the container securely closed when not in use.
5. Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area that is away from sources of ignition and incompatible materials.
-
The storage area should have secondary containment to capture any potential leaks.
6. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled container for solid hazardous waste.
7. Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

